M-5MPEP
描述
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine |
InChI |
InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3 |
InChI 键 |
CCQPQKFLWKYOMJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of M-5MPEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5MPEP, with the IUPAC name 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine, is a notable small molecule in the field of neuroscience and drug discovery. It is classified as a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its biological context, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the tables below. It is important to note that while some data is readily available from commercial suppliers and databases, other specific physical properties such as melting point, boiling point, and pKa are not consistently reported in the public domain.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine | [1][2] |
| CAS Number | 872428-47-2 | [1][3] |
| Chemical Formula | C₁₅H₁₃NO | [1][3] |
| Molecular Weight | 223.27 g/mol | [1][2][3] |
| Canonical SMILES | CC1=CN=C(C=C1)C#CC2=CC=CC(OC)=C2 | [1] |
| Appearance | Solid powder | [1] |
Table 2: Physical and Solubility Properties of this compound
| Property | Value | Source |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| pKa | Not Reported | |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |
Synthesis and Characterization
The synthesis of this compound is reported to have been first described by Rodriguez et al. in 2005. The primary synthetic route involves a Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol is a generalized representation based on typical Sonogashira reactions for similar compounds.
Materials:
-
2-Bromo-5-methylpyridine
-
1-Ethynyl-3-methoxybenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base to the flask.
-
To this mixture, add 1-ethynyl-3-methoxybenzene.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) for a duration determined by reaction monitoring (e.g., by thin-layer chromatography or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.
Diagram 1: Synthesis of this compound
Caption: Sonogashira coupling reaction for the synthesis of this compound.
Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, standard characterization would involve the following techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Melting Point Analysis: To determine the melting point and assess the purity of the solid compound.
Biological Activity and Signaling Pathways
This compound is a partial negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate, but not completely, even at saturating concentrations.[4]
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gq alpha subunit. This initiates a canonical signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Diagram 2: mGlu5 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the mGlu5 receptor.
Recent research has also highlighted the interaction between the mGlu5 receptor and the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway. The antidepressant-like effects of this compound have been shown to be dependent on the TrkB/BDNF pathway.[5][6]
Diagram 3: this compound's Influence on the TrkB/BDNF Pathway
References
- 1. Synthesis and n.m.r.-spectral analysis of unenriched and [1-13C]-enriched 5-deoxypentoses and 5-O-methylpentoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine | C15H13NO | CID 16036762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New chemical descriptors relevant for the design of biologically active peptides. A multivariate characterization of 87 amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of M-5MPEP at the mGluR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP), a significant pharmacological tool in the study of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound is characterized as a partial negative allosteric modulator (NAM) of the mGluR5 receptor. It binds to a topographically distinct allosteric site, the same site recognized by the prototypical mGluR5 NAM, MPEP. By binding to this site, this compound reduces the maximal response of the receptor to the endogenous agonist, glutamate, without completely abolishing it. This partial antagonism offers a nuanced approach to modulating mGluR5 activity, with potential therapeutic implications. This guide details the binding characteristics, impact on downstream signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.
Introduction to this compound and mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a key target for drug discovery.
This compound has emerged as a valuable research tool for its distinct pharmacological profile as a partial negative allosteric modulator. Unlike competitive antagonists that bind to the glutamate binding site, or full NAMs that completely block the receptor's response, this compound offers a submaximal but saturable level of inhibition.[1][2] This property allows for the fine-tuning of mGluR5 signaling, which may provide a wider therapeutic window compared to full antagonists.[2]
Mechanism of Action: Partial Negative Allosteric Modulation
This compound exerts its effects by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 receptor. This binding site is the same as that of the well-characterized NAM, MPEP.[3]
Allosteric Binding and Cooperativity
As a negative allosteric modulator, this compound does not compete with glutamate for binding at the orthosteric site. Instead, it binds to its own distinct site and, through a conformational change in the receptor, reduces the efficacy of glutamate. This is a form of negative cooperativity.
Partial Inhibition of Glutamate Response
A key characteristic of this compound is its partial negative allosteric modulation. In vitro studies have consistently shown that this compound produces approximately 50% inhibition of the maximal glutamate-induced response, even at concentrations that fully occupy the allosteric binding site.[2] This is in contrast to full NAMs, such as MTEP, which can produce nearly complete inhibition.[2]
Impact on Downstream Signaling Pathways
Activation of mGluR5 by glutamate leads to the activation of the Gq/G11 family of G-proteins. This initiates a canonical signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of downstream cellular responses.
This compound, by partially inhibiting the glutamate-induced activation of mGluR5, dampens this entire downstream signaling cascade. This results in a reduced mobilization of intracellular calcium and attenuated activation of subsequent signaling effectors.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
Preclinical Profile of M-5MPEP: A Novel Modulator for Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), has emerged as a promising candidate in preclinical studies for the treatment of depression. Exhibiting a distinct pharmacological profile from full NAMs, this compound demonstrates antidepressant-like efficacy in rodent models, particularly in the context of chronic stress, with a potentially wider therapeutic window. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its effects in established depression models, the detailed experimental protocols utilized in these studies, and the underlying molecular signaling pathways. Quantitative data from key studies are summarized in tabular format for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The Rationale for Targeting mGluR5 in Depression
The glutamatergic system is increasingly recognized as a key player in the pathophysiology of major depressive disorder (MDD). The mGluR5 receptor, in particular, has been a focal point of research due to its role in modulating synaptic plasticity and its interaction with other neurotransmitter systems implicated in depression. While full negative allosteric modulators of mGluR5 have shown antidepressant-like effects, concerns about their therapeutic index, including the potential for psychotomimetic-like side effects, have been raised.[1] Partial NAMs like this compound offer a potential advantage by providing sufficient receptor modulation to achieve therapeutic effects while minimizing the risks associated with complete receptor blockade.[2] In vitro studies have shown that this compound produces approximately 50% inhibition of the maximal glutamate response at concentrations that fully occupy the allosteric binding site.[2]
In Vivo Efficacy in Preclinical Models of Depression
The antidepressant-like properties of this compound have been primarily investigated using the Chronic Unpredictable Mild Stress (CUMS) model in mice, a well-validated paradigm that recapitulates key behavioral features of depression, including anhedonia and apathy.
Behavioral Assessments
The TST is a widely used screening tool to assess antidepressant efficacy by measuring the immobility time of mice when suspended by their tails. A reduction in immobility is indicative of an antidepressant-like effect. Acute administration of this compound has been shown to dose-dependently decrease immobility time in this test.[3]
The splash test measures self-care and motivational behavior (grooming) after a sucrose (B13894) solution is squirted on the animal's coat. Apathy, a common symptom of depression, is reflected by a decrease in grooming time. Studies have demonstrated that four-day, but not single, administration of this compound effectively reverses CUMS-induced deficits in grooming behavior.[4]
Table 1: Summary of Behavioral Data for this compound in the Splash Test
| Treatment Group | Administration Schedule | Grooming Time (s) | Statistical Significance vs. CUMS Vehicle | Reference |
| Non-Stressed (NS) + Vehicle | Single | ~100 | N/A | [4] |
| CUMS + Vehicle | Single | ~50 | N/A | [4] |
| CUMS + this compound (30 mg/kg) | Single | ~60 | p > 0.05 | [4] |
| Non-Stressed (NS) + Vehicle | Four-day | ~100 | N/A | [4] |
| CUMS + Vehicle | Four-day | ~50 | N/A | [4] |
| CUMS + this compound (30 mg/kg) | Four-day | ~90 | p < 0.05 | [4] |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model
This protocol is based on the methodology described by Pałucha-Poniewiera et al. (2024).[5]
-
Animals: Male C57BL/6J mice are used.
-
Housing: Mice are singly housed with ad libitum access to food and water, except where noted.
-
Stress Period: The CUMS protocol is conducted for a period of 7 weeks.
-
Stressors: A variety of mild, unpredictable stressors are applied daily. These include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Crowded housing
-
Soiled cage
-
Exposure to an empty water bottle
-
Predator sounds/smells
-
-
Stressor Schedule: The stressors are applied in a random and unpredictable manner to prevent habituation.
-
Behavioral Testing: Behavioral tests are conducted at the end of the stress period to assess for depressive-like phenotypes.
Tail Suspension Test (TST) Protocol
-
Apparatus: A commercially available tail suspension chamber or a similar setup is used.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the tape from a hook or bar, at a height where it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
-
Scoring: The duration of immobility (defined as the absence of any movement except for respiration) is recorded, usually during the last 4 minutes of the test. Scoring can be done manually by a trained observer or using automated video-tracking software.
Splash Test Protocol
-
Apparatus: The test is conducted in the mouse's home cage.
-
Procedure:
-
A 10% sucrose solution is prepared.
-
The mouse is briefly removed from its home cage.
-
A small amount of the sucrose solution is squirted onto the dorsal coat of the mouse.
-
The mouse is immediately returned to its home cage.
-
-
Scoring: The cumulative time spent grooming is recorded for a period of 5 minutes.
Western Blot Analysis
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-eEF2, total eEF2, TrkB, β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The density of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Molecular Signaling Pathways
The antidepressant-like effects of this compound appear to be mediated by the modulation of key intracellular signaling pathways involved in neuroplasticity and cell survival.
The mTOR and eEF2 Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of protein synthesis and synaptic plasticity. Eukaryotic elongation factor 2 (eEF2) is a downstream effector of mTOR, and its phosphorylation state is inversely correlated with protein translation. Preclinical studies have shown that four-day treatment with this compound in CUMS-exposed mice leads to changes in the phosphorylation of mTOR and eEF2 in the prefrontal cortex, suggesting an engagement of this pathway in its therapeutic effects.[6]
Table 2: Summary of Molecular Data for this compound on the mTOR and eEF2 Pathways in the Prefrontal Cortex of CUMS Mice
| Protein | Administration Schedule | Change vs. CUMS Vehicle | Statistical Significance vs. CUMS Vehicle | Reference |
| p-mTOR/mTOR | Four-day | Increased | p < 0.05 | [6] |
| p-eEF2/eEF2 | Four-day | Decreased | p < 0.05 | [6] |
The TrkB/BDNF Pathway
Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. Dysregulation of this pathway has been strongly implicated in depression. The antidepressant-like effects of this compound have been shown to be dependent on TrkB signaling, as co-administration with a TrkB antagonist blocks its behavioral effects.[3] Furthermore, four-day administration of this compound has been found to alter TrkB levels in the hippocampus of CUMS-exposed mice.[6]
Table 3: Summary of Molecular Data for this compound on the TrkB Pathway in the Hippocampus of CUMS Mice
| Protein | Administration Schedule | Change vs. CUMS Vehicle | Statistical Significance vs. CUMS Vehicle | Reference |
| TrkB | Four-day | Increased | p < 0.05 | [6] |
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound in depression.
Experimental Workflow
Caption: Experimental workflow for preclinical studies of this compound.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of this compound as a potential novel antidepressant. Its efficacy in the CUMS model, coupled with its engagement of key neuroplasticity-related signaling pathways, highlights its therapeutic potential. The partial NAM mechanism of this compound may offer a significant safety advantage over full mGluR5 antagonists.
Future preclinical studies should aim to:
-
Further elucidate the detailed molecular mechanisms downstream of mGluR5 and TrkB activation.
-
Investigate the effects of this compound in other animal models of depression.
-
Assess the long-term efficacy and safety of chronic this compound administration.
-
Explore potential sex differences in the response to this compound.
A thorough understanding of the preclinical profile of this compound will be crucial for its successful translation into clinical development for the treatment of major depressive disorder.
References
- 1. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Combined Administration of (R)-Ketamine and the mGlu2/3 Receptor Antagonist LY341495 Induces Rapid and Sustained Effects in the CUMS Model of Depression via a TrkB/BDNF-Dependent Mechanism | Semantic Scholar [semanticscholar.org]
M-5MPEP: An In-Depth Technical Guide on Solubility in DMSO and Aqueous Solutions for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Understanding the solubility of this compound in both dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions is critical for its effective use in in vitro and in vivo research settings. This document summarizes available quantitative data, presents detailed experimental protocols for solution preparation, and visualizes the key signaling pathways associated with this compound activity.
Quantitative Solubility Data
The solubility of this compound is a key parameter for designing experiments, from preparing stock solutions to formulating vehicles for animal studies. The following tables summarize the available quantitative solubility data for this compound in DMSO and provide context for its limited solubility in aqueous media.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Method/Notes |
| DMSO | 40 mg/mL | A stock solution was prepared by dissolving 2 mg of this compound in 50 µL of DMSO for in vivo formulation.[1] |
| DMSO | Soluble | Various suppliers list this compound as being soluble in DMSO, though a maximum solubility limit is not consistently provided. |
Table 2: Solubility and Formulation of this compound in Aqueous Solutions
| Solvent/Vehicle | Observation/Formulation | Application |
| Aqueous Buffers | Low intrinsic solubility. | General observation for many mGluR5 modulators.[2] |
| 10% Tween 80 in Saline | Formulated as a microsuspension.[3] | In vivo studies in rats.[3] |
Experimental Protocols
Accurate and reproducible experimental results begin with the correct preparation of test compounds. The following sections provide detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.
Preparation of this compound Stock Solution in DMSO
For most in vitro assays, a concentrated stock solution of this compound in DMSO is required. This stock is then diluted into an aqueous buffer to achieve the desired final concentration.
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.[2][4]
Preparation of this compound for In Vitro Assays
When preparing this compound for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced artifacts.
Objective: To dilute the this compound DMSO stock solution into an aqueous assay buffer for in vitro experiments.
Protocol:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate aqueous assay buffer (e.g., PBS, HEPES-buffered saline) to achieve the final desired concentrations.
-
Ensure that the final concentration of DMSO in the assay medium is low, typically ≤ 0.1%, to prevent solvent effects on the biological system.[2]
-
Prepare fresh dilutions for each experiment to ensure the stability and potency of the compound.
Formulation of this compound for In Vivo Studies
Due to its low aqueous solubility, this compound is often administered in vivo as a suspension. The following protocol is based on a published method for intraperitoneal injection in rats.[3]
Objective: To prepare a microsuspension of this compound for in vivo administration.
Materials:
-
This compound powder
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Homogenizer or sonicator
Protocol:
-
Weigh the required amount of this compound powder.
-
Prepare a 10% Tween 80 solution in sterile saline.
-
Add a small amount of the 10% Tween 80 in saline to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 10% Tween 80 in saline while continuously mixing or sonicating to form a homogenous microsuspension.
-
Adjust the pH of the final formulation to between 6 and 7 if necessary.[3]
-
Administer the freshly prepared suspension to the animals.
Signaling Pathways of this compound
This compound acts as a partial negative allosteric modulator of the mGlu5 receptor. Its primary mechanism of action involves binding to an allosteric site on the receptor, which in turn reduces the receptor's response to the endogenous agonist, glutamate.[5] This modulation affects several downstream signaling cascades.
Canonical Gq/11 Signaling Pathway
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that canonically couples to Gq/11 proteins.[6] The binding of glutamate to the receptor activates this pathway, and this compound attenuates this activation.
Caption: Canonical mGluR5 signaling pathway modulated by this compound.
Downstream Effects on Intracellular Calcium and Protein Kinase C
The products of PLC activation, IP3 and DAG, lead to further downstream signaling events. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[6]
Caption: Downstream signaling of IP3 and DAG leading to Ca²⁺ release and PKC activation.
Modulation of the ERK Signaling Pathway
Activation of mGluR5 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. This can occur through both G-protein-dependent and independent mechanisms and is often linked to PKC activity. This compound, by inhibiting the initial mGluR5 activation, can attenuate this downstream effect.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Stability of M-5MPEP Stock Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations for the long-term stability of M-5MPEP stock solutions. Ensuring the integrity of this compound, a partial negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), is paramount for the reproducibility and accuracy of preclinical research in neuroscience and drug discovery. This document outlines recommended storage conditions, detailed experimental protocols for stability assessment, and the key signaling pathways influenced by this compound.
Core Principles of this compound Stock Solution Stability
This compound (2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine) is a small organic molecule susceptible to degradation over time, influenced by factors such as solvent, temperature, light exposure, and freeze-thaw cycles. Proper handling and storage are essential to maintain its chemical integrity and biological activity.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, general best practices for small molecule compounds and supplier recommendations provide a strong framework for maintaining stock solution integrity. Adherence to these guidelines can significantly extend the viable shelf-life of this compound solutions.
| Storage Condition | Solid Form | In Solvent (e.g., DMSO) |
| Temperature | -20°C[1] | -80°C[1] |
| Duration | Up to 3 years[1] | Up to 1 year[1] |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) recommended | Aliquoted to minimize air exposure |
| Light | Protected from light | Stored in amber vials or protected from light |
| Freeze-Thaw Cycles | N/A | Avoid repeated cycles |
Note: These durations are general recommendations. For critical applications, periodic stability assessments are advised.
Experimental Protocols for Stability Assessment
To ensure the concentration and purity of this compound stock solutions, particularly for long-term studies, implementing a robust stability testing protocol is crucial. The following are generalized methodologies that can be adapted for this purpose.
Preparation of this compound Stock Solution
A common solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from potential degradation products and quantify its concentration over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically near its absorbance maximum)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a stored aliquot of the this compound stock solution.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute the stock solution to a concentration within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound and identify any new peaks corresponding to degradation products.
-
Calculate the concentration of this compound in the stored sample using the calibration curve.
-
Express stability as the percentage of the initial concentration remaining.
LC-MS for Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of any potential degradation products.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize the same chromatographic conditions as the HPLC-UV method.
-
Introduce the column effluent into the mass spectrometer.
-
Acquire mass spectra for the parent this compound peak and any new impurity peaks.
-
The mass-to-charge ratio (m/z) of the degradation products can provide insights into the degradation pathways (e.g., oxidation, hydrolysis).
Visualization of Signaling Pathways and Experimental Workflow
Understanding the biological context of this compound is crucial for interpreting experimental results. This compound acts as a partial negative allosteric modulator of mGlu5, which in turn can influence the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2]
Caption: mGlu5 Receptor Signaling Pathway Modulation by this compound.
This compound's modulation of mGlu5 can have downstream effects on neurotrophic signaling, such as the BDNF/TrkB pathway, which is critical for neuronal survival and plasticity.
Caption: BDNF/TrkB Signaling Pathway.
The following diagram illustrates a logical workflow for a long-term stability study of this compound stock solutions.
Caption: Experimental Workflow for this compound Stability Study.
Conclusion
The long-term stability of this compound stock solutions is a critical parameter that underpins the validity of research findings. By adhering to stringent storage protocols and implementing rigorous analytical monitoring, researchers can ensure the integrity of their experimental reagents. This guide provides a foundational framework for best practices in the handling, storage, and stability assessment of this compound, thereby supporting robust and reproducible scientific outcomes. For mission-critical applications, it is always recommended to perform in-house stability validation.
References
An In-depth Technical Guide to M-5MPEP Binding Affinity and Kinetics at mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document delves into the quantitative aspects of this compound's interaction with mGluR5, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: this compound as a Partial Negative Allosteric Modulator
This compound is a crucial tool compound for studying the therapeutic potential of modulating mGluR5. Unlike orthosteric ligands that bind to the same site as the endogenous agonist glutamate, allosteric modulators bind to a topographically distinct site.[1] This interaction modulates the receptor's response to glutamate.
This compound is classified as a partial negative allosteric modulator (NAM). This means that it binds to an allosteric site on mGluR5 and reduces the maximal response to glutamate, but not to the full extent of a full NAM.[2] Studies have shown that this compound produces approximately 50% inhibition of the maximal glutamate response in vitro, even at concentrations that fully occupy the allosteric binding site.[2] This property of partial antagonism is of significant interest in drug development, as it may offer a wider therapeutic window and reduce the potential for adverse effects associated with full blockade of mGluR5 signaling.[2]
Quantitative Data: Binding Affinity of this compound and Related Compounds
The binding affinity of allosteric modulators to mGluR5 is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The resulting IC50 value (the concentration of the compound that displaces 50% of the radioligand) is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
| Compound | Assay Type | Radioligand | Cell Line | Species | IC50 | Ki | Reference |
| MPEP | Radioligand Binding | [3H]methoxyPEPy | HEK293 | Rat | - | 35 ± 10.4 nM | [3] |
| MPEP | Functional Assay (PI Hydrolysis) | - | - | - | 36 nM | - | [4] |
| This compound | Functional Assay | - | - | - | ~50% max inhibition | - | [2] |
Note: this compound's characterization often focuses on its functional effect as a partial NAM rather than a direct Ki value from competitive binding assays in the provided literature.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound binding, it is essential to visualize the mGluR5 signaling cascade and the experimental workflow used to characterize such modulators.
mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gq/11 proteins.[5] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] This pathway is crucial for synaptic plasticity and neuronal excitability.[5][8] this compound, by binding to an allosteric site, dampens this signaling cascade in response to glutamate.
References
- 1. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
M-5MPEP: A Technical Guide to its Influence on Downstream Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP) is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] As a partial NAM, this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and provides submaximal but saturable inhibition of the receptor's response to agonist stimulation.[1][2] In vitro studies have shown that at concentrations sufficient to fully occupy the allosteric site, this compound produces approximately 50% inhibition of the maximal glutamate response.[2] This characteristic distinguishes it from full NAMs and has positioned it as a valuable tool for investigating the nuanced roles of mGluR5 signaling and as a potential therapeutic agent with a broader therapeutic window.[1][2]
This document provides an in-depth technical overview of the primary downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Affected by this compound
This compound exerts its effects primarily by modulating the signaling cascades initiated by the mGluR5 receptor. These pathways are critical in regulating synaptic plasticity, neuronal excitability, and higher-order cognitive functions.
Modulation of Canonical mGluR5-Gq Signaling
Canonically, mGluR5 couples to Gq/11 heterotrimeric G proteins.[3] Activation of this G protein initiates the phospholipase C (PLC) signaling cascade.[4][5] this compound, as a NAM, attenuates this entire cascade by reducing the efficacy of agonist binding to mGluR5.
The key steps in this pathway are:
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3-Mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][5][6]
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4][5]
This compound partially suppresses agonist-stimulated phosphoinositide (IP) accumulation and intracellular Ca2+ oscillations, demonstrating its inhibitory effect on this core pathway.[7]
Influence on the ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a crucial downstream effector of mGluR5. This pathway is implicated in synaptic plasticity and protein synthesis.[3] Activation of mGluR5 can lead to the phosphorylation and activation of ERK1/2. This compound, by inhibiting mGluR5, can consequently reduce the phosphorylation of ERK.[8] This modulation is significant in conditions where ERK signaling is dysregulated.
Crosstalk with NMDAR Signaling
mGluR5 and the N-methyl-D-aspartate receptor (NMDAR) are physically and functionally coupled in the postsynaptic density.[2][9] This interaction is critical for synaptic function. Full inhibition of mGluR5 can lead to downstream inhibition of NMDARs, which is hypothesized to contribute to adverse effects like cognitive impairment.[2] Because this compound is a partial NAM, it may submaximally inhibit mGluR5 without causing the profound NMDAR hypofunction associated with full NAMs, potentially offering a better safety profile.[2]
Involvement of the TrkB/BDNF Pathway in Antidepressant-like Effects
Recent studies have implicated the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), in the sustained antidepressant-like effects of this compound.[1][10][11] this compound administration has been shown to result in a rapid, dose-dependent antidepressant-like action.[10] This effect is associated with the activation of the TrkB/BDNF pathway, leading to downstream signaling through mTOR and the dephosphorylation of eukaryotic elongation factor 2 (eEF2), which ultimately enhances protein synthesis required for synaptic plasticity.[10][12] The antidepressant-like effects of this compound can be reversed by a TrkB receptor antagonist, confirming the critical role of this pathway.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Inhibition Data
| Parameter | Agonist | Preparation | Value | Reference |
|---|---|---|---|---|
| pIC50 (Ca²⁺ Oscillation) | Glutamate | Rat Cortical Astrocytes | 6.61 ± 0.08 | [7] |
| Quisqualate | Rat Cortical Astrocytes | 6.77 ± 0.13 | [7] | |
| DHPG | Rat Cortical Astrocytes | 6.38 ± 0.15 | [7] | |
| Maximal Inhibition | Glutamate | Recombinant Cells | ~50% | [2] |
| Efficacy Cooperativity (β) | Quisqualate | Rat Cortical Astrocytes ([³H]IPx assay) | 0.37 (weak negative) | [7] |
| | Quisqualate | Rat Cortical Astrocytes (Ca²⁺ oscillation) | Approaches 0 (full inhibitory) |[7] |
Table 2: In Vivo Behavioral and Signaling Effects
| Effect | Model / Assay | Doses | Observation | Reference |
|---|---|---|---|---|
| Antidepressant-like Action | Tail Suspension Test (Mice) | Dose-dependent | Rapid antidepressant-like effect 60 min post-injection. | [1][10] |
| Sustained Antidepressant Effect | Splash Test, TST (Mice) | 30 mg/kg (x4) | Sustained effects 24h after last administration. | [1][10] |
| TrkB/BDNF Pathway | Western Blot / ELISA | 30 mg/kg | Involvement of TrkB/BDNF pathway confirmed. | [1][10] |
| REM Sleep | EEG (Rats) | 18, 30, 56.6 mg/kg | Decreased REM sleep duration and increased REM sleep latency. |[2] |
Detailed Experimental Protocols
The following are synthesized protocols for key assays used to characterize the effects of this compound on downstream signaling.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor modulation.
Methodology:
-
Cell Culture: Seed cells stably or transiently expressing mGluR5 into 96- or 384-well black-walled, clear-bottom microplates and culture for 16-24 hours to form a confluent monolayer.[13][14]
-
Dye Loading: Aspirate the culture medium and wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[15] Add a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and an anion-transport inhibitor like probenecid (e.g., 2.5 mM) to prevent dye leakage.[13][16] Incubate for 45-60 minutes at 37°C in the dark.[14][15]
-
Assay Procedure: Remove the dye loading solution and add fresh assay buffer.[13] Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Data Acquisition: Record a stable baseline fluorescence for 10-20 seconds.[14] The instrument's automated pipettor adds the this compound solution (for antagonist mode) and incubates for a specified period. Subsequently, the agonist (e.g., glutamate, quisqualate) is added. Fluorescence is continuously monitored to capture the peak calcium response.[14]
-
Data Analysis: The change in fluorescence relative to baseline is calculated. For antagonist activity, the inhibition of the agonist-induced response is plotted against the concentration of this compound to determine an IC50 value.
Western Blotting for ERK Phosphorylation
This protocol is used to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency.[17] Starve cells in serum-free media for 4-12 hours to reduce basal ERK phosphorylation.[18] Treat with this compound for the desired time, followed by stimulation with an agonist (e.g., EGF) for 5-10 minutes.[19]
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[17] Determine the protein concentration of the clarified lysates using a BCA assay.[17]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[17] Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[19]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[19] Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[18][19]
-
Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[17]
-
Re-probing: To normalize for protein loading, the membrane is stripped of antibodies and re-probed with a primary antibody for total ERK1/2.[19]
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. The p-ERK signal is normalized to the total ERK signal for each sample.[19]
Immunoprecipitation of mGluR5
This technique is used to isolate mGluR5 and its interacting proteins from a complex mixture.
Methodology:
-
Lysate Preparation: Homogenize rat brain tissue or cultured cells in a non-denaturing lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G-sepharose beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to mGluR5 to the lysate and incubate overnight at 4°C with gentle rotation.[20]
-
Immune Complex Capture: Add protein A/G-sepharose beads to the lysate-antibody mixture and incubate for an additional 2-3 hours to capture the antibody-antigen complexes.[20]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.[20]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting or by using a low-pH elution buffer (e.g., citric acid, pH 2.0) for mass spectrometry.[20]
Conclusion
This compound serves as a critical pharmacological tool for dissecting the complexities of mGluR5 signaling. Its partial negative allosteric modulation allows for a submaximal, controlled inhibition of downstream pathways, including the canonical Gq/PLC/Ca2+ cascade and the ERK/MAPK pathway. This nuanced modulation distinguishes it from full antagonists, potentially offering a wider therapeutic index by avoiding complete disruption of mGluR5-NMDAR crosstalk. Furthermore, the discovery of its engagement with the TrkB/BDNF pathway provides a novel mechanistic basis for its rapid and sustained antidepressant-like effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers aiming to further investigate and harness the therapeutic potential of modulating mGluR5 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C [mdpi.com]
- 5. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice | PLOS Biology [journals.plos.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spontaneous glutamate release activates mGluR signaling to drive rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Proteomic analysis of native metabotropic glutamate receptor 5 protein complexes reveals novel molecular constituents - PMC [pmc.ncbi.nlm.nih.gov]
M-5MPEP: A Brain Region-Specific Technical Guide to its Distribution and Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Methyl-6-(5-methylphenylethynyl)pyridine (M-5MPEP) is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a partial NAM, this compound offers a nuanced approach to modulating glutamatergic neurotransmission, potentially providing a wider therapeutic window compared to full NAMs by avoiding complete receptor blockade. This technical guide provides a comprehensive overview of the brain region-specific distribution of mGluR5, the target of this compound, and the subsequent functional and behavioral effects of this compound modulation in these areas. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of mGluR5 modulators.
Brain Region-Specific Distribution of mGluR5
The effects of this compound are intrinsically linked to the expression density of its target, the mGluR5 receptor. Autoradiography and immunohistochemistry studies have consistently demonstrated a heterogeneous distribution of mGluR5 throughout the rodent and human brain, with particularly high concentrations in regions critical for cognition, mood, and motor control.
Table 1: Relative Density of mGluR5 Binding in Key Brain Regions
| Brain Region | Relative mGluR5 Density | Key Functions |
| Forebrain | ||
| Olfactory Bulb | Very High | Olfaction, learning and memory |
| Cerebral Cortex | High | Cognition, sensory processing, motor control |
| Striatum (Caudate & Putamen) | Very High | Motor control, reward, habit learning |
| Nucleus Accumbens | High | Reward, motivation, addiction |
| Hippocampus | Very High | Learning, memory, mood regulation |
| Amygdala | High | Emotion, fear, anxiety |
| Lateral Septum | Very High | Emotion, stress responses |
| Thalamus | Moderate | Sensory relay, consciousness |
| Cerebellum | Low | Motor coordination, balance |
This table synthesizes data from multiple studies to provide a relative comparison of mGluR5 density. Absolute values can vary based on the specific radioligand and methodology used.
Regional Binding Affinity of this compound
This compound exhibits high affinity for the mGluR5 receptor. While comprehensive studies detailing its binding affinity across numerous discrete brain nuclei are limited, data from cortical tissue provides a strong indication of its potency.
Table 2: this compound Binding Affinity in Rat Brain Membranes
| Brain Region | Ligand | pKi | Reference |
| Rat Cortex | [3H]MPEP | 6.4 ± 0.1 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Brain Region-Specific Functional Effects of this compound
The distinct distribution of mGluR5 receptors dictates the functional consequences of this compound administration, which are most pronounced in mGluR5-rich areas like the hippocampus, prefrontal cortex, and striatum.
Hippocampus and Prefrontal Cortex: Modulation of Synaptic Plasticity and Antidepressant-like Effects
The hippocampus and prefrontal cortex (PFC) are critical for learning, memory, and the regulation of mood. This compound has been shown to exert significant influence on synaptic plasticity and related behaviors in these regions.
-
Long-Term Potentiation (LTP): this compound has been demonstrated to modulate LTP, a cellular correlate of learning and memory. In the hippocampus, mGluR5 antagonists can impair both the induction and maintenance phases of LTP. The partial NAM activity of this compound suggests a modulatory rather than an outright blocking effect, which may be crucial for its therapeutic profile.
-
Antidepressant-like Effects: Administration of this compound produces rapid and sustained antidepressant-like effects in preclinical models. These effects are associated with changes in signaling pathways within the hippocampus and PFC, including the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and modulation of the mammalian target of rapamycin (B549165) (mTOR) and eukaryotic elongation factor 2 (eEF2) signaling cascades. A four-day treatment with this compound has been shown to reverse stress-induced deficits in PFC-dependent synaptic plasticity and associated depressive-like behaviors.
Striatum and Nucleus Accumbens: Impact on Reward and Motivation
The striatum and its ventral component, the nucleus accumbens, are central to the brain's reward circuitry and are implicated in substance use disorders.
-
Modulation of Neurotransmitter Release: mGluR5 antagonists, including the parent compound MPEP, can influence dopamine (B1211576) and glutamate levels in the striatum. MPEP has been shown to increase extracellular glutamate in the nucleus accumbens. While direct microdialysis studies with this compound in the striatum are not extensively reported, its similar mechanism of action suggests it would also modulate glutamatergic and dopaminergic transmission in this region, which is relevant for its effects on cocaine reinforcement and relapse.
-
Behavioral Effects Related to Addiction: this compound attenuates the reinforcing effects of cocaine and reduces cocaine-seeking behavior in animal models. These effects are likely mediated by its action on the reward pathways involving the nucleus accumbens and dorsal striatum.
Key Signaling Pathways Modulated by this compound
This compound, by acting as a negative allosteric modulator of mGluR5, influences several downstream intracellular signaling cascades. The following diagram illustrates the proposed mechanism of action, particularly in the context of its antidepressant-like effects.
Caption: this compound Signaling Cascade.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the study of this compound.
Receptor Autoradiography for mGluR5
This protocol is adapted from standard methods for [3H]MPEP binding and can be used to visualize the distribution of mGluR5.
Caption: Receptor Autoradiography Workflow.
Protocol Steps:
-
Tissue Preparation: Brains from experimental animals are rapidly removed, frozen, and sectioned on a cryostat at a thickness of 10-20 µm. Sections are thaw-mounted onto gelatin-coated slides.
-
Pre-incubation: Slides are pre-incubated in 50 mM Tris-HCl buffer (pH 7.4) at room temperature for 15-20 minutes to dissociate endogenous glutamate.
-
Incubation:
-
Total Binding: Sections are incubated with 2-10 nM [3H]MPEP in 50 mM Tris-HCl for 60-90 minutes at 4°C or room temperature.
-
Non-specific Binding: Adjacent sections are incubated with the same concentration of [3H]MPEP plus an excess of unlabeled MPEP (e.g., 10 µM) to define non-specific binding.
-
-
Washing: Slides are washed twice for 2-3 minutes in ice-cold buffer to remove unbound radioligand, followed by a brief dip in distilled water.
-
Drying and Exposure: The slides are dried overnight and then apposed to a tritium-sensitive film or phosphor imaging plate along with calibrated radioactive standards for 2-4 weeks.
-
Analysis: The film is developed, or the plate is scanned. The optical density of the resulting autoradiograms is measured using image analysis software (e.g., ImageJ). The radioactive standards are used to convert optical density values to fmol/mg of tissue. Specific binding is calculated by subtracting the non-specific binding from the total binding for each brain region.
Western Blotting for Signaling Proteins (p-mTOR, p-eEF2)
This protocol outlines the steps for quantifying changes in protein phosphorylation in specific brain regions following this compound treatment.
Protocol Steps:
-
Tissue Homogenization: Dissected brain regions (e.g., prefrontal cortex, hippocampus) are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., rabbit anti-p-mTOR, rabbit anti-mTOR, rabbit anti-p-eEF2, rabbit anti-eEF2) diluted in blocking buffer.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using a chemiluminescence imaging system.
-
Analysis: The band intensities are quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins. A loading control (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP in the hippocampus.
Protocol Steps:
-
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF for at least 1 hour.
-
Recording Setup: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C). A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound or vehicle is bath-applied for a specified period (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after the induction protocol to measure the potentiation of the synaptic response.
-
Analysis: The slope of the fEPSP is measured and normalized to the average baseline slope. LTP is quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the post-induction recording period compared to the baseline.
Conclusion
This compound represents a promising pharmacological tool and potential therapeutic agent due to its partial negative allosteric modulation of mGluR5. Its effects are highly dependent on the density of mGluR5 in specific brain circuits. The high concentration of these receptors in the hippocampus, prefrontal cortex, and striatum aligns with the observed effects of this compound on synaptic plasticity, mood-related behaviors, and reward processing. The detailed protocols provided herein offer a foundation for researchers to further investigate the nuanced, region-specific effects of this compound and other mGluR5 modulators. A thorough understanding of these region-specific actions is critical for the continued development of targeted and effective therapies for neuropsychiatric and neurological disorders.
Foundational Research on M-5MPEP: A Technical Guide to its Partial Negative Allosteric Modulation of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP), a significant tool compound in the study of metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound is characterized as a partial negative allosteric modulator (NAM), offering a nuanced approach to attenuating mGluR5 signaling compared to full NAMs. This distinction has important implications for therapeutic development, potentially mitigating the adverse effects associated with complete receptor inhibition.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Partial Negative Allosteric Modulation
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[4] Negative allosteric modulators (NAMs) inhibit the receptor's response to glutamate.[4] A partial NAM, like this compound, is distinguished by its submaximal, yet saturable, level of inhibition.[1][2][3] Even at concentrations that fully occupy the allosteric binding site, this compound only produces a partial reduction of the maximal glutamate response, approximately 50% in vitro.[1] This property is believed to contribute to a wider therapeutic window compared to full NAMs, which can produce psychotomimetic-like effects due to their functional interaction with N-methyl-D-aspartate receptors (NMDARs).[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound in relation to mGluR5. These values have been compiled from foundational research characterizing its interaction with the receptor.
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity | ||||
| Ki (vs. [3H]methoxyPEPy) | ~200-500 nM | Rat | HEK293 cells expressing mGluR5 | [6] |
| Functional Potency | ||||
| IC50 (Glutamate-induced Ca2+ mobilization) | Not explicitly stated in provided abstracts | Rat | HEK293 cells expressing mGluR5 | |
| Maximal Inhibition | ~50% | Rat | In vitro assays | [1] |
| Cooperativity | ||||
| Cooperativity Factor (α) | Weak NAM | Not specified | Not specified | [7] |
Experimental Protocols
The characterization of this compound as a partial NAM relies on a suite of established in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound for the allosteric site on mGluR5, often using a radiolabeled ligand that also binds to this site, such as [3H]methoxyPEPy.
Typical Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR5 receptor (e.g., HEK293 cells).[8]
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]methoxyPEPy) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.
Functional Assays: Calcium Mobilization
These assays measure the ability of this compound to inhibit the intracellular signaling cascade initiated by glutamate binding to mGluR5, which is canonically coupled to Gq/11 proteins.[2][5]
Typical Protocol:
-
Cell Culture: Cells expressing mGluR5 (e.g., HEK293 or CHO cells) are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound at various concentrations is added to the wells and pre-incubated.
-
Agonist Stimulation: A submaximal concentration of glutamate is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The data are normalized to the response of glutamate alone and plotted against the concentration of this compound to determine the IC50 and the maximal level of inhibition.
In Vivo Behavioral Assays
To assess the functional consequences of partial mGluR5 inhibition, various rodent behavioral models are utilized. These can include tests for anxiolytic-like and antidepressant-like effects, as well as models to assess potential adverse effects.
Example: Forced Swim Test (Antidepressant-like effects)
-
Acclimation: Mice are acclimated to the testing room.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).[9]
-
Test Session: After a set pre-treatment time (e.g., 60 minutes), mice are placed in a cylinder of water from which they cannot escape.[9]
-
Behavioral Scoring: The duration of immobility is recorded over a specific period. A decrease in immobility time is interpreted as an antidepressant-like effect.[9]
Visualizations
The following diagrams illustrate the key signaling pathways, experimental workflows, and the conceptual framework of this compound's action.
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical relationship defining this compound as a partial NAM.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the roles of mGluR5 in the central nervous system. Its characterization as a partial NAM highlights a promising strategy for drug development, where submaximal inhibition may offer therapeutic benefits with a reduced risk of adverse effects. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the nuanced signaling effects of partial versus full mGluR5 NAMs will continue to be a vital area of research.
References
- 1. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Investigating Metabotropic Glutamate Receptor 5 Allosteric Modulator Cooperativity, Affinity, and Agonism: Enriching Structure-Function Studies and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for M-5MPEP in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in rodent models. This document includes recommended dosage ranges, detailed experimental protocols for common behavioral assays, and an overview of the relevant signaling pathways.
This compound: In Vivo Dosage and Administration
This compound has been utilized in numerous preclinical studies to investigate its anxiolytic and antidepressant-like effects. The preferred route of administration is intraperitoneal (i.p.) injection.
Vehicle Preparation: this compound can be formulated as a microsuspension in 10% Tween 80 in sterile saline. The final solution should be adjusted to a pH of 6-7.
Dosage Data Summary for Rodent Models:
| Species | Dosage Range (mg/kg) | Administration Route | Observed Effects | Reference |
| Rat | 18 - 56.6 | Intraperitoneal (i.p.) | Anxiolytic-like and antidepressant-like effects, decreased cocaine self-administration, dose-dependent reduction in REM sleep.[1] | [1] |
| Mouse | 30 | Intraperitoneal (i.p.) | Rapid and sustained antidepressant-like effects.[2] | [2] |
Note: A dosage of 18 mg/kg in rats corresponds to approximately 50% ex vivo receptor occupancy, while 56.6 mg/kg corresponds to about 80% occupancy. Maximal effects in the forced swim test and marble-burying assay were observed at 18 mg/kg and 32 mg/kg, respectively.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the efficacy of this compound are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity in rodents.
Materials:
-
Cylindrical container (e.g., glass beaker) of sufficient height to prevent escape.
-
Water maintained at 23-25°C.
-
Towels for drying the animals.
-
Timer.
-
Video recording equipment (optional, for later analysis).
Procedure:
-
Fill the cylindrical container with water to a depth where the rodent cannot touch the bottom with its tail or paws.
-
Administer this compound or vehicle to the animal at the desired pre-treatment time (typically 30-60 minutes before the test).
-
Gently place the animal into the water.
-
Start the timer and record the session, which typically lasts for 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
At the end of the session, carefully remove the animal from the water, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used assay for screening potential antidepressant drugs in mice.
Materials:
-
A horizontal bar or ledge for suspension.
-
Adhesive tape.
-
Timer.
-
Video recording equipment (optional).
Procedure:
-
Administer this compound or vehicle to the mouse at the designated pre-treatment time.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
Start the timer and record the session, typically for 6 minutes.
-
The key measure is the total time the mouse remains immobile.
-
At the end of the test, gently take the mouse down and remove the tape.
-
Return the mouse to its home cage.
Marble Burying Assay
This assay is used to assess anxiolytic-like and obsessive-compulsive-like behaviors in mice.
Materials:
-
Standard mouse cage.
-
Clean bedding material (e.g., wood chips), approximately 5 cm deep.
-
20 glass marbles.
-
Timer.
Procedure:
-
Prepare the test cage by filling it with 5 cm of clean bedding and leveling the surface.
-
Evenly space 20 marbles on top of the bedding.
-
Administer this compound or vehicle to the mouse.
-
Place the mouse in the prepared cage.
-
Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, carefully remove the mouse and return it to its home cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This modulation is believed to produce its therapeutic effects through downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) pathway, which is crucial for neuronal survival and synaptic plasticity.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound in rodent models.
References
- 1. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of M-5MPEP
Introduction
M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a partial NAM, it binds to an allosteric site on the mGluR5 receptor, offering a submaximal but saturable level of blockade of the receptor's response to glutamate.[1][2] This characteristic is believed to provide a wider therapeutic window compared to full NAMs, potentially mitigating adverse effects such as psychotomimetic-like behaviors that can be associated with complete mGluR5 inhibition.[2][3] Preclinical studies have demonstrated its efficacy in models of anxiety, depression, and substance abuse, making it a valuable tool for neuroscience research.[2][4] These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in rodent models, along with a summary of reported dosages and effects.
Quantitative Data Summary
The following table summarizes dosages and significant findings from preclinical studies involving the intraperitoneal administration of this compound and other relevant mGluR5 NAMs in rodents.
| Compound | Dose Range (i.p.) | Vehicle | Animal Model | Key Findings | Reference |
| This compound | 30 mg/kg | 0.5% Methylcellulose (B11928114) in 0.9% NaCl | Mice | Induced rapid and sustained antidepressant-like effects in the tail suspension test (TST) and splash test.[1][5][6] | [1][5][6] |
| This compound | 18 - 56.6 mg/kg | Not specified | Rodents | Corresponded with ~50% and ~80% ex vivo receptor occupancy, respectively. Doses of 18 and 32 mg/kg produced maximal antidepressant and anxiolytic-like effects.[4] | [4] |
| MPEP | 2.5 - 3.2 mg/kg | Not specified | Rats | Corresponded to approximately 50% to 80% mGluR5 occupancy and reduced self-administration of cocaine, ethanol, and nicotine.[7] | [7] |
| MPEP | 1.5, 3, and 6 mg/kg | Not specified | Rats | Chronic, but not acute, administration reversed akinetic deficits in a 6-OHDA model of Parkinson's disease.[8] | [8] |
| MTEP | 1 - 2 mg/kg | Not specified | Rats | Corresponded to approximately 50% to 80% mGluR5 occupancy and reduced self-administration of drugs of abuse.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol details the preparation of this compound for intraperitoneal injection using a common vehicle.
Materials:
-
This compound powder (CAS No. 872428-47-2)[9]
-
0.5% Methylcellulose solution
-
0.9% NaCl solution (sterile saline)
-
Sterile water
-
50 mL sterile conical tube
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated scale
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution in saline, gradually add 0.5 g of methylcellulose powder to 100 mL of sterile 0.9% NaCl solution while stirring vigorously.
-
Continue stirring until the methylcellulose is fully dissolved. The solution may need to be stirred for several hours at room temperature or overnight at 4°C to achieve full hydration and a clear solution.
-
-
Calculate Required Amounts:
-
Determine the desired final concentration of the this compound solution based on the target dose (e.g., 30 mg/kg) and the injection volume (e.g., 10 mL/kg).
-
Calculation: For a 30 mg/kg dose at an injection volume of 10 mL/kg, the required concentration is 3 mg/mL.
-
Concentration (mg/mL) = Dose (mg/kg) / Injection Volume (mL/kg)
-
Concentration = 30 mg/kg / 10 mL/kg = 3 mg/mL
-
Calculate the total volume of dosing solution needed for the number of animals in the experiment, including a small overage.
-
-
Prepare the Dosing Suspension:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the 0.5% methylcellulose/saline vehicle to the powder and vortex to create a uniform paste.
-
Gradually add the remaining vehicle to the tube while continuously vortexing or stirring to ensure a homogenous suspension.[5]
-
Visually inspect the suspension for any clumps or undissolved powder.
-
-
Storage:
-
It is recommended to prepare the suspension fresh on the day of the experiment.
-
If short-term storage is necessary, store at 2-8°C and re-suspend thoroughly by vortexing before administration.
-
*Alternative Vehicle: For compounds with poor aqueous solubility, a co-solvent system can be used. A common formulation involves DMSO, PEG300, and Tween 80.[10] For example: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline. The compound is first dissolved in DMSO, followed by the addition of PEG300, Tween 80, and finally saline.[10] The final concentration of DMSO should be kept as low as possible.[11]
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
This protocol outlines the standard and safe procedure for intraperitoneal injection in mice.[12][13][14]
Materials:
-
Prepared this compound suspension or vehicle control
-
Sterile syringes (1 mL is typical)
-
Sterile needles (25-27 gauge is recommended for mice)[13]
-
Animal scale
-
70% Ethanol and gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Calculate the specific volume to be injected for each animal.
-
Calculation: For a 25 g mouse receiving a 10 mL/kg injection volume:
-
Injection Volume (mL) = (Weight in kg) x (Injection Volume in mL/kg)
-
Injection Volume = (0.025 kg) x (10 mL/kg) = 0.25 mL
-
-
Syringe Preparation:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).
-
Securely hold the tail with the same hand or between the last two fingers to immobilize the lower body.
-
Turn the mouse so its abdomen is facing upwards and tilt the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[14][16]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen. This area is chosen to avoid the cecum on the left side and the bladder in the midline.[13][16]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[12]
-
Gently aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no colored fluid should appear).[15]
-
If aspiration is clear, smoothly depress the plunger to administer the substance.
-
Withdraw the needle swiftly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for a few minutes post-injection for any signs of distress, such as bleeding from the injection site or abnormal posture.[13]
-
If bleeding occurs, apply gentle pressure with a sterile gauze pad.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study involving the intraperitoneal administration of this compound.
This compound Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This diagram illustrates its mechanism of action on the canonical Gq-coupled signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic But Not Acute Treatment with a Metabotropic Glutamate 5 Receptor Antagonist Reverses the Akinetic Deficits in a Rat Model of Parkinsonism | Journal of Neuroscience [jneurosci.org]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Assessing the Antidepressant Effects of M-5MPEP using Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antidepressant-like effects of the mGluR5 partial negative allosteric modulator (NAM), M-5MPEP, using common behavioral assays in rodents: the Tail Suspension Test (TST), the Forced Swim Test (FST), and the Sucrose (B13894) Preference Test (SPT).
Introduction
This compound is a selective modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) that has shown promise as a potential antidepressant agent.[1][2] Unlike full antagonists, partial NAMs like this compound offer a broader therapeutic window, potentially retaining therapeutic efficacy with a reduced side-effect profile.[2][3] Preclinical evaluation of such compounds heavily relies on behavioral assays that model depressive-like states in animals. The TST and FST are widely used to screen for antidepressant efficacy by measuring despair-like behavior, while the SPT is a key measure of anhedonia, a core symptom of depression.[4][5]
Recent studies have demonstrated that this compound induces rapid and sustained antidepressant-like effects.[1][2] Its mechanism of action is linked to the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the Tail Suspension Test.
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 165.4 ± 10.2 |
| This compound | 3 | 150.1 ± 12.5 |
| This compound | 10 | 105.3 ± 8.7 |
| This compound | 30 | 95.2 ± 9.1 |
*Data are presented as mean ± SEM. **p < 0.01 compared to the vehicle group. Data extracted from Palucha-Poniewiera et al., 2024.[3]
Experimental Protocols
Tail Suspension Test (TST)
The TST is a behavioral assay used to assess antidepressant-like activity by measuring the immobility of mice when suspended by their tails. A reduction in immobility time is indicative of an antidepressant effect.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Sound-attenuating chamber (optional, to minimize external noise)
-
Video recording and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Preparation: Cut strips of adhesive tape (approximately 2 cm long).
-
Suspension:
-
Securely attach the adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by taping the other end of the tape to the suspension bar. The mouse should be suspended in a way that it cannot touch any surfaces with its paws or tail.
-
-
Recording: Immediately start video recording the session. The test duration is typically 6 minutes.
-
Scoring: The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. Automated scoring software can be used for this purpose.
-
Data Analysis: Compare the immobility time between the vehicle-treated and this compound-treated groups. A significant decrease in immobility time in the this compound group suggests an antidepressant-like effect.
Forced Swim Test (FST)
The FST, also known as the Porsolt test, is another widely used assay to screen for antidepressant drugs. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants decrease the duration of this immobility.
Materials:
-
Glass or plastic cylinders (e.g., 25 cm tall, 10 cm in diameter)
-
Water bath to maintain water temperature
-
Towels for drying the animals
-
Video recording and analysis software
Procedure:
-
Acclimation: House the animals in the testing room for at least 24 hours prior to the test.
-
Apparatus Setup: Fill the cylinders with water (23-25°C) to a depth of approximately 15 cm, which prevents the mouse from touching the bottom with its tail or hind limbs.
-
Pre-test Session (optional but recommended): On the day before the test, place each mouse in the water-filled cylinder for a 15-minute pre-swim. This is done to induce a stable baseline of immobility for the test session.
-
Test Session:
-
On the test day, place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
-
Scoring: Analyze the last 4 minutes of the video for the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time of the this compound-treated group with the vehicle-treated group. A significant reduction in immobility time indicates a potential antidepressant effect.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, the inability to experience pleasure, which is a core symptom of depression. Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as a sign of a depressive-like state.
Materials:
-
Two identical drinking bottles per cage (e.g., 50 ml graduated tubes with stoppers and sipper tubes)
-
Sucrose solution (typically 1% w/v)
-
Regular drinking water
Procedure:
-
Habituation (24-48 hours):
-
Single-house the mice to allow for accurate measurement of individual fluid consumption.
-
Provide two bottles in each cage, both filled with regular drinking water, to accustom the animals to the two-bottle setup.
-
-
Baseline Measurement (24 hours):
-
Replace one of the water bottles with a bottle containing a 1% sucrose solution.
-
Weigh both bottles at the beginning and end of the 24-hour period to determine the consumption of each liquid.
-
To control for side preference, switch the position of the bottles halfway through the 24-hour period.
-
-
Test Session (following drug administration):
-
After the baseline measurement, administer this compound or the vehicle.
-
Present the mice with the choice of two bottles (one with water, one with 1% sucrose solution) for a defined period (e.g., 1-24 hours).
-
Measure the consumption of each liquid by weighing the bottles.
-
-
Calculation of Sucrose Preference:
-
Sucrose Preference (%) = (Sucrose Solution Consumed (g) / (Sucrose Solution Consumed (g) + Water Consumed (g))) x 100
-
-
Data Analysis: Compare the sucrose preference percentage between the this compound-treated and vehicle-treated groups. An increase in sucrose preference in the this compound group suggests a reduction in anhedonia and an antidepressant-like effect.
Visualizations
Experimental Workflow
Caption: Workflow for this compound behavioral testing.
This compound Signaling Pathway
Caption: this compound's mGluR5 signaling pathway.
References
- 1. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with M-5MPEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a partial NAM, this compound exhibits submaximal but saturable inhibition of the mGluR5 response to glutamate.[1] This property distinguishes it from full NAMs and may offer a wider therapeutic window with a reduced risk of adverse effects associated with complete mGluR5 blockade, such as cognitive impairment.[1]
mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of excitatory synapses, where it plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. This compound's ability to modulate mGluR5 activity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor.
These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, specifically whole-cell patch-clamp and extracellular field potential recordings, to investigate its effects on synaptic transmission and plasticity.
Data Presentation
The following tables summarize the quantitative effects of this compound and related compounds on various physiological parameters. Due to the limited availability of published in vitro electrophysiology data for this compound, data for the closely related mGluR5 antagonist MPEP and in vitro cell-based assays for this compound are also included for reference.
Table 1: Effects of this compound on Cellular Responses
| Parameter | Preparation | This compound Concentration | Key Finding | Reference |
| Ca2+ Oscillation Frequency (Glutamate-stimulated) | Rat Cortical Astrocytes | pIC50: 6.61 ± 0.08 M | Concentration-dependent suppression of Ca2+ oscillations. | [2] |
| Ca2+ Oscillation Frequency (Quisqualate-stimulated) | Rat Cortical Astrocytes | pIC50: 6.77 ± 0.13 M | Concentration-dependent suppression of Ca2+ oscillations. | [2] |
| Ca2+ Oscillation Frequency (DHPG-stimulated) | Rat Cortical Astrocytes | pIC50: 6.38 ± 0.15 M | Concentration-dependent suppression of Ca2+ oscillations. | [2] |
Table 2: Effects of the Related mGluR5 Antagonist MPEP on Synaptic Plasticity
| Parameter | Brain Region | Preparation | MPEP Concentration | Key Finding | Reference |
| Long-Term Potentiation (LTP) | Hippocampal CA1 | Rat Brain Slices | 100 µM | No significant effect on LTP induced by a suprathreshold theta burst stimulation (TBS) protocol. The fEPSP slope was 185 ± 13% of baseline with MPEP vs. 192 ± 19% without. |
Experimental Protocols
The following are detailed protocols for conducting whole-cell patch-clamp and extracellular field potential recordings using this compound. These protocols are based on standard methodologies and should be adapted to specific experimental needs.
Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol is designed to measure the effects of this compound on spontaneous or evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents in neurons from acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 10 MgSO4.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in the ice-cold slicing solution.
-
Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
2. Solutions and Reagents:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose, bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (for EPSCs, K-gluconate based): (in mM): 135 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.38 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Intracellular Solution (for IPSCs, high chloride): (in mM): 140 CsCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.38 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. The final DMSO concentration in the recording aCSF should not exceed 0.1%.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Visualize neurons using DIC/IR microscopy and select a healthy-looking neuron for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach the selected neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
For EPSC recording, clamp the cell at -70 mV. For IPSC recording with a high chloride internal solution, clamp the cell at -70 mV.
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record for another 10-20 minutes to observe the effect.
-
For evoked responses, place a stimulating electrode in the vicinity of the recorded neuron and deliver brief current pulses to elicit synaptic currents.
4. Data Analysis:
-
Analyze spontaneous EPSC/IPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).
-
Measure the amplitude of evoked EPSCs/IPSCs.
-
Compare the synaptic parameters before and after this compound application.
Protocol 2: Extracellular Field Potential Recording of Long-Term Potentiation (LTP)
This protocol is designed to assess the effect of this compound on synaptic plasticity, specifically LTP, by recording field excitatory postsynaptic potentials (fEPSPs).
1. Brain Slice Preparation:
-
Follow the same procedure as described in Protocol 1 for preparing acute brain slices.
2. Solutions and Reagents:
-
aCSF: Same as in Protocol 1.
-
This compound Stock Solution: Same as in Protocol 1.
3. Recording Procedure:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode (e.g., bipolar tungsten electrode) in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) in the dendritic layer where the afferents terminate (e.g., stratum radiatum of CA1).
-
Determine the stimulus intensity that elicits a fEPSP of 30-50% of the maximal response.
-
Record a stable baseline of fEPSPs at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.
-
If investigating the effect of this compound on baseline transmission, apply it to the bath during the baseline recording period.
-
To study the effect on LTP induction, apply this compound for 10-20 minutes prior to and during the LTP induction protocol.
-
LTP Induction: A common protocol is Theta Burst Stimulation (TBS), which consists of bursts of high-frequency stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
After LTP induction, continue recording fEPSPs at the baseline frequency for at least 60 minutes.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the recording.
-
Compare the magnitude of LTP in the presence and absence of this compound.
Visualizations
mGluR5 Signaling Pathway
References
- 1. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Calcium Mobilization Assay Using M-5MPEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Activation of mGluR5, which is coupled to a Gq/11 G-protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. This increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust method for assessing receptor activation and modulation.
M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a negative allosteric modulator (NAM) of mGluR5.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, NAMs bind to a distinct allosteric site on the receptor. This compound is characterized as a partial NAM, meaning it produces a submaximal but saturable level of inhibition of the glutamate response.[1][2] Studies have shown that this compound can produce approximately 50% inhibition of the maximal glutamate response in vitro.[2] This makes it a valuable tool for studying the nuanced roles of mGluR5 signaling and for developing therapeutics with a potentially wider therapeutic window compared to full antagonists.
These application notes provide a detailed protocol for utilizing an in vitro calcium mobilization assay to characterize the inhibitory activity of this compound on mGluR5.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium initiated by an mGluR5 agonist (e.g., glutamate or (S)-3,5-Dihydrophenylglycine (DHPG)). Cells stably expressing mGluR5 are first loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with an agonist, the intracellular calcium concentration rises, leading to a significant increase in the fluorescence intensity of the dye. When this compound is pre-incubated with the cells, it binds to the allosteric site of mGluR5 and reduces the efficacy of the agonist, resulting in a diminished calcium response. By measuring the fluorescence intensity at various concentrations of this compound, a concentration-response curve can be generated to determine its potency (IC50 value).
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its IC50 value, which is the concentration of the modulator that elicits a half-maximal inhibition of the agonist-induced response. The results can be summarized in a table for clear comparison.
| Compound | Target | Agonist (Concentration) | Cell Line | Assay Format | IC50 (nM) | Maximum Inhibition (%) |
| This compound | mGluR5 | Glutamate (EC80) | HEK293-mGluR5 | 96-well, Fluorescence | Experimentally Determined | ~50%[2] |
| MPEP (Reference) | mGluR5 | DHPG (30 µM) | HEK293-mGluR5a | Fluorescence | 41 ± 17 | >95% |
Signaling Pathway
The following diagram illustrates the mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: mGluR5 signaling cascade and the inhibitory point of this compound.
Experimental Workflow
The general workflow for the in vitro calcium mobilization assay is outlined below.
Caption: General workflow for the in vitro calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human or rat mGluR5 (e.g., HEK293-hmGluR5).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (B1678239) (pH 7.4). Probenecid is an anion-exchange transport inhibitor that helps to retain the dye inside the cells.
-
mGluR5 Agonist: L-Glutamate or (S)-3,5-Dihydrophenylglycine (DHPG).
-
Test Compound: this compound.
-
Control Compound: A known mGluR5 antagonist (e.g., MPEP).
-
Instrumentation: A fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Step-by-Step Protocol
Day 1: Cell Plating
-
Culture HEK293-mGluR5 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Calcium Mobilization Assay
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-4 µM in dye loading buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. It is recommended to prepare these at 2X the final concentration.
-
Prepare the agonist (e.g., Glutamate) solution in assay buffer at a concentration that will give an EC80 response (the concentration that elicits 80% of the maximal response). This should be predetermined experimentally.
-
-
Assay Performance:
-
If not using a no-wash kit, gently wash the cells twice with 100 µL of assay buffer after dye loading. After the final wash, add 100 µL of assay buffer to each well.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add a specific volume (e.g., 100 µL) of the 2X this compound dilutions to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.
-
After the incubation, the instrument's liquid handler will add a specific volume (e.g., 25 µL) of the EC80 agonist solution to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
Logical Relationship of Concentration-Response Analysis
The following diagram illustrates the logical flow of analyzing the concentration-response data to determine the IC50 of this compound.
Caption: Logical flow for concentration-response data analysis to determine IC50.
References
Application Notes and Protocols: Phosphoinositide Hydrolysis Assay for M-5MPEP Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a phosphoinositide (PI) hydrolysis assay to characterize the activity of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This assay is a cornerstone for evaluating the potency and efficacy of compounds targeting Gq-coupled receptors.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, stimulating phospholipase C (PLC).[1][2] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. The phosphoinositide hydrolysis assay measures the accumulation of inositol phosphates (IPs), typically the stable downstream metabolite inositol monophosphate (IP1), to quantify the activation of the PLC signaling cascade.[1][4] this compound is a partial mGluR5 NAM, meaning it produces a submaximal inhibitory effect even at saturating concentrations.[5][6] This assay can be used to determine the inhibitory activity of this compound on mGluR5-mediated PI hydrolysis.
Signaling Pathway
The activation of mGluR5 initiates a well-defined signaling cascade. The agonist (e.g., glutamate) binds to the receptor, causing a conformational change that activates the associated Gq protein. The Gαq subunit then activates PLC, which catalyzes the hydrolysis of PIP2 into IP3 and DAG. This compound, as a NAM, binds to an allosteric site on the mGluR5 receptor, reducing the efficacy of the agonist-induced activation of this pathway.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing M-5MPEP Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5MPEP, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a partial NAM, this compound binds to an allosteric site on the mGluR5 receptor, offering a submaximal but saturable level of blockade.[2][3] This modulation of the glutamate response has shown potential in various research areas, including neuroscience and oncology. In vitro studies have demonstrated that this compound can produce approximately 50% inhibition of the maximal glutamate response at concentrations that fully occupy the allosteric binding site.[3]
These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| Appearance | Solid powder | MedKoo Biosciences |
| CAS Number | 872428-47-2 | [4] |
Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. | MedKoo Biosciences |
| Ethanol | Information not available | ||
| Water | Insoluble | ||
| Cell Culture Media | Sparingly soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is required. | General knowledge |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| Stock Solution in DMSO | -80°C | 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is suitable for subsequent dilution to a wide range of working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.23 mg of this compound (Molecular Weight = 223.27 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO. For 2.23 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not pre-sterilized, or if there is a concern about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles and light exposure, which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (0.01 mM) x (1 mL)
-
V₁ = 0.001 mL = 1 µL
-
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Preparing Working Solution:
-
In a sterile tube, add the calculated volume of the 10 mM this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing to prevent damage to media components.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the this compound-treated samples. For the example above, the vehicle control would contain 0.1% DMSO (1 µL of DMSO in 999 µL of medium).
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound working solution or vehicle control to the cells.
-
Return the cells to the incubator.
-
Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on studies with the related compound MPEP, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.[5]
Protocol 3: Quality Control of this compound Solutions
Routine quality control is essential to ensure the integrity and activity of your this compound solutions.
Recommended QC Measures:
-
Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation or microbial contamination. The solutions should be clear.
-
pH Measurement: While the small volume of DMSO added is unlikely to significantly alter the pH of the cell culture medium, it is good practice to periodically check the pH of the final working solution to ensure it remains within the optimal range for your cells.
-
Sterility Testing: Periodically, a sample of the prepared stock solution can be incubated in a sterile nutrient broth to test for bacterial or fungal contamination.
-
Functional Assay: The most definitive quality control is to test the activity of a new batch of this compound solution in a well-established functional assay. This could involve measuring downstream signaling events or a known cellular response to mGluR5 modulation.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound partially inhibits mGluR5 signaling.
Experimental Workflow for this compound Solution Preparation and Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: M-5MPEP in the Chronic Unpredictable Mild Stress (CUMS) Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of M-5MPEP, a partial negative allosteric modulator (NAM) of the mGlu5 receptor, in a Chronic Unpredictable Mild Stress (CUMS) model of depression.
Introduction
The Chronic Unpredictable Mild Stress (CUMS) model is a widely used preclinical paradigm to induce depression-like phenotypes in rodents, including anhedonia, apathy, and helplessness.[1][2][3] This model offers high face and construct validity by mimicking the effects of chronic psychosocial stress in humans.[4] this compound (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a partial negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] Recent studies have highlighted its potential as a rapid-acting antidepressant drug (RAAD).[1][2][5] this compound has been shown to rapidly reverse CUMS-induced behavioral deficits and synaptic impairments, making it a promising compound for therapeutic development.[1][3] Its mechanism of action involves the modulation of key signaling pathways associated with neuroplasticity, such as the mammalian target of rapamycin (B549165) (mTOR) and brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling.[1][6][7]
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating this compound in a CUMS mouse model.[1][2][3]
This protocol is designed to induce a depression-like phenotype over several weeks. The core principle is the random and intermittent application of various mild stressors to prevent habituation.[4]
-
Animals: Adult male C57BL/6J mice are commonly used. House animals individually in a separate, dedicated room.
-
Duration: 7 weeks.
-
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurement: Before initiating CUMS, conduct baseline behavioral tests (e.g., Sucrose (B13894) Preference Test) to ensure there are no pre-existing differences between groups.
-
Stressor Application: For 7 weeks, expose the CUMS group to two different mild stressors each day, one during the light phase and one during the dark phase. The control (non-stressed) group should be handled daily but not exposed to stressors. Stressors should be applied in a random, unpredictable schedule.
-
Example Stressors:
-
Stroboscopic Light: 12 hours of flashing light (150 flashes/min).
-
Tilted Cage: Place the home cage at a 45° angle for 12 hours.
-
Soiled Cage: House mice in a cage with 100-200 ml of water in the bedding for 12 hours (wet bedding).
-
Food and Water Deprivation: Remove food and water for 12 hours.
-
Predator Odor Exposure: Place a cotton ball with predator odor (e.g., TMT) in the cage for 15 minutes.
-
Overnight Illumination: Keep the lights on for the entire dark cycle.
-
Restraint Stress: Place the mouse in a 50 ml Falcon tube with ventilation holes for 1 hour.
-
-
Monitoring: Monitor animal body weight and general health status weekly. A failure to gain weight comparable to control animals is a common outcome of CUMS.[8]
-
-
Compound Preparation:
-
Dissolve this compound in a vehicle solution of 1% Tween 80 in a 0.9% NaCl solution (saline).
-
-
Dosage:
-
A dose of 30 mg/kg has been shown to be effective.[3]
-
-
Administration:
-
Administer the drug via intraperitoneal (i.p.) injection.
-
A short-term, four-day administration schedule has been shown to be effective in reversing CUMS-induced deficits.[1][3]
-
Administer this compound or vehicle once daily for four consecutive days at the end of the 7-week CUMS procedure.
-
Conduct behavioral testing 24 hours after the final injection to assess sustained antidepressant-like effects.[3][7]
-
This test measures self-care and motivational behavior, which is often reduced in stressed animals.
-
Spray a 10% sucrose solution onto the dorsal coat of the mouse in its home cage.
-
Remove the water bottle to prevent drinking.
-
Videotape the mouse for 5 minutes.
-
An observer, blind to the treatment groups, should score the cumulative time the mouse spends grooming (e.g., licking paws, washing face, scratching).
-
A reduction in grooming time in CUMS animals is indicative of an apathy-like state, and restoration of this behavior suggests an antidepressant effect.[3]
This test assesses anhedonia, a core symptom of depression, by measuring the preference for a rewarding sweet solution over plain water.[4]
-
Habituation: For 48 hours, present mice with two identical bottles, one filled with 1% sucrose solution and the other with tap water.
-
Deprivation: Following habituation, deprive the mice of food and water for 12 hours.
-
Testing: After deprivation, place the two pre-weighed bottles (1% sucrose and water) in the cage for 24 hours.
-
Measurement: After 24 hours, weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Calculate sucrose preference as: (Sucrose Intake [g] / (Sucrose Intake [g] + Water Intake [g])) * 100%. A significant decrease in this percentage in the CUMS group indicates anhedonia.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments based on published findings.[1][3]
Table 1: Effect of this compound on CUMS-Induced Apathy-like Behavior
| Group | Treatment | Grooming Time in Splash Test (seconds) |
| Control | Vehicle | ~120 s |
| CUMS | Vehicle | ~60 s |
| CUMS | This compound (30 mg/kg, 4 days) | ~110 s |
Table 2: Effect of this compound on CUMS-Induced Changes in Protein Expression/Signaling
| Group | Brain Region | Protein/Target | Relative Expression Level (vs. Control) |
| CUMS | Prefrontal Cortex | p-mTOR / mTOR | Decreased |
| CUMS + this compound | Prefrontal Cortex | p-mTOR / mTOR | Reversed to Control Levels |
| CUMS | Prefrontal Cortex | p-eEF2 / eEF2 | Increased |
| CUMS + this compound | Prefrontal Cortex | p-eEF2 / eEF2 | Reversed to Control Levels |
| CUMS | Hippocampus | TrkB | Decreased |
| CUMS + this compound | Hippocampus | TrkB | Reversed to Control Levels |
Note: Data are illustrative approximations based on qualitative descriptions from the literature.[1][2][3] p-mTOR and TrkB levels decrease with CUMS, while p-eEF2 (an indicator of reduced protein synthesis) increases. This compound treatment normalizes these changes.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for CUMS induction and this compound treatment.
Caption: Proposed signaling pathway for this compound's antidepressant action.
References
- 1. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound | Semantic Scholar [semanticscholar.org]
- 2. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant [mdpi.com]
- 6. Partial mGlu5 Receptor NAM, this compound, Induces Rapid and Sustained Antidepressant-like Effects in the BDNF-dependent Mechanism and Enhances (R)-Ketamine Action in Mice[v1] | Preprints.org [preprints.org]
- 7. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for M-5MPEP at the mGluR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in various brain regions. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in numerous neurological and psychiatric disorders, making it a significant target for drug discovery. M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a negative allosteric modulator (NAM) of the mGluR5 receptor, binding to a site distinct from the orthosteric glutamate binding site. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the mGluR5 receptor.
mGluR5 Signaling Pathway
Upon activation by its endogenous ligand glutamate, mGluR5 couples to Gq/G11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is integral to many cellular processes.
Caption: The mGluR5 signaling cascade.
Quantitative Data Summary
The binding affinity of this compound and its analogs for the mGluR5 receptor is typically determined through competitive radioligand binding assays. The following table summarizes representative quantitative data.
| Compound | Radioligand | Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 5MPEP | [3H]-methoxyPEPy | HEK293 expressing mGluR5 | Competition Binding | 388 | - | [1] |
| This compound | [3H]methoxyPEPy | - | Competition Binding | ~200-500 | - | [1] |
| MPEP | [3H]methoxyPEPy | HEK293 expressing mGluR5 | Competition Binding | - | 36 | [2] |
| VU0040228 | [3H]methoxyPEPy | HEK293 expressing mGluR5 | Competition Binding | 82 ± 12 | - | [3] |
| VU0029251 | [3H]methoxyPEPy | HEK293 expressing mGluR5 | Competition Binding | 1070 ± 150 | - | [3] |
Note: 5MPEP is a positional isomer of this compound. Data for this compound is often presented in the context of its partial negative allosteric modulation.[4][5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of this compound for the mGluR5 receptor using a competitive radioligand binding assay with [3H]-methoxyPEPy.
Materials
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the rat or human mGluR5 receptor.
-
Radioligand: [3H]-methoxyPEPy (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known mGluR5 antagonist, such as MPEP.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, and scintillation cocktail.
Experimental Workflow
Caption: Experimental workflow for the radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the mGluR5 receptor to confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in a suitable buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of [3H]-methoxyPEPy (typically at or below its Kd, e.g., 2 nM), and the membrane preparation.[3]
-
Non-specific Binding: Assay buffer, a fixed concentration of [3H]-methoxyPEPy, a high concentration of unlabeled MPEP (e.g., 10 µM), and the membrane preparation.
-
Competition: Assay buffer, a fixed concentration of [3H]-methoxyPEPy, varying concentrations of the test compound (this compound), and the membrane preparation.
-
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 40 µg of protein per well) to each well.[3]
-
The final assay volume should be consistent across all wells (e.g., 200-250 µL).
-
-
Incubation:
-
Incubate the 96-well plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-methoxyPEPy (the IC50 value).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
References
- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of the TrkB/BDNF Pathway with M-5MPEP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), form a critical signaling pathway essential for neuronal survival, differentiation, and synaptic plasticity. The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation, initiating downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Dysregulation of the BDNF/TrkB pathway has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.
Recent research has highlighted the antidepressant-like effects of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Studies indicate that the therapeutic effects of this compound are dependent on the BDNF/TrkB signaling pathway.[1][2] While this compound's primary target is the mGluR5 receptor, its modulation of this receptor appears to indirectly influence the BDNF/TrkB pathway, potentially through mechanisms that enhance BDNF release or sensitivity.[3]
Western blot analysis is a fundamental technique to investigate the effects of compounds like this compound on this signaling cascade. By quantifying the expression levels of total and phosphorylated TrkB, Akt, and ERK, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of this compound. These application notes provide a detailed protocol for performing Western blot analysis of the TrkB/BDNF pathway in response to this compound treatment.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the effects of this compound on BDNF-induced TrkB signaling. Data is presented as the mean fold change in protein expression relative to the vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
| Protein Target | Treatment Group | Mean Fold Change (vs. Vehicle) | Standard Deviation | p-value (vs. Vehicle) |
| p-TrkB (Tyr816) | Vehicle | 1.00 | 0.12 | - |
| BDNF (50 ng/mL) | 3.50 | 0.45 | <0.01 | |
| This compound (10 µM) | 1.10 | 0.15 | >0.05 | |
| This compound + BDNF | 4.20 | 0.55 | <0.01 | |
| Total TrkB | Vehicle | 1.00 | 0.09 | - |
| BDNF (50 ng/mL) | 0.98 | 0.11 | >0.05 | |
| This compound (10 µM) | 1.02 | 0.08 | >0.05 | |
| This compound + BDNF | 0.99 | 0.10 | >0.05 | |
| p-Akt (Ser473) | Vehicle | 1.00 | 0.18 | - |
| BDNF (50 ng/mL) | 2.80 | 0.35 | <0.01 | |
| This compound (10 µM) | 1.05 | 0.21 | >0.05 | |
| This compound + BDNF | 3.40 | 0.42 | <0.01 | |
| Total Akt | Vehicle | 1.00 | 0.13 | - |
| BDNF (50 ng/mL) | 1.03 | 0.15 | >0.05 | |
| This compound (10 µM) | 0.97 | 0.11 | >0.05 | |
| This compound + BDNF | 1.01 | 0.14 | >0.05 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle | 1.00 | 0.22 | - |
| BDNF (50 ng/mL) | 2.50 | 0.30 | <0.01 | |
| This compound (10 µM) | 1.15 | 0.19 | >0.05 | |
| This compound + BDNF | 3.10 | 0.38 | <0.01 | |
| Total ERK1/2 | Vehicle | 1.00 | 0.10 | - |
| BDNF (50 ng/mL) | 0.99 | 0.12 | >0.05 | |
| This compound (10 µM) | 1.04 | 0.09 | >0.05 | |
| This compound + BDNF | 1.02 | 0.11 | >0.05 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Reagents: this compound, Recombinant Human BDNF
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol
-
Transfer Buffer: Tris base, glycine, methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Rabbit anti-p-TrkB (e.g., Tyr816)
-
Rabbit anti-TrkB
-
Rabbit anti-p-Akt (e.g., Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-ERK1/2 (e.g., Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Detailed Methodology
1. Cell Culture and Treatment: a. Plate neuronal cells at an appropriate density and allow them to adhere and grow. b. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling. c. Prepare treatment groups: Vehicle control, BDNF alone, this compound alone, and this compound in combination with BDNF. d. Pre-incubate cells with this compound for 30 minutes before adding BDNF. e. Stimulate cells with BDNF for 15-30 minutes.
2. Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST for 10 minutes each.
5. Signal Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using densitometry software. d. Normalize the signal of the target protein to the loading control. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Visualizations
BDNF/TrkB Signaling Pathway and this compound Intervention
Caption: BDNF/TrkB signaling and the putative modulatory role of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of TrkB/BDNF pathway proteins.
References
Troubleshooting & Optimization
M-5MPEP Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This guide offers detailed troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and an analysis of this compound's receptor specificity and off-target effects to ensure the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and partially inhibits the receptor's response to glutamate.[1][2] Unlike full NAMs, this compound produces a submaximal but saturable level of blockade, meaning that even at concentrations that fully occupy the allosteric site, it only inhibits the maximal glutamate response by approximately 50%.[1][3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the mGluR5 receptor, some studies have reported potential off-target effects, particularly at higher concentrations. It is crucial to consider these when designing experiments and interpreting data. A comprehensive screening of this compound's binding affinity against a panel of common off-target receptors is summarized in the table below. Notably, in a study investigating its antidepressant-like effects, this compound's action was not antagonized by 5HT1A and 5HT2A/2C receptor antagonists, suggesting a lack of functional interaction with these receptors in that context.[4]
Q3: I am observing inconsistent results in my behavioral studies with this compound. What could be the cause?
Inconsistent results in behavioral studies can arise from several factors:
-
Dose Selection: The behavioral effects of this compound are dose-dependent. Ensure you are using a dose appropriate for the intended effect, based on established literature. For example, doses of 10 and 30 mg/kg have been shown to induce antidepressant-like effects in the tail suspension test.[4]
-
Route of Administration and Formulation: this compound is typically administered via intraperitoneal (i.p.) injection. It is often formulated in a vehicle such as 10% Tween 80 in saline to ensure proper suspension.[3] Inconsistent formulation can lead to variability in bioavailability.
-
Animal Strain and Handling: The genetic background and stress levels of the animals can significantly influence behavioral outcomes. Ensure consistent handling and acclimatization procedures.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to this compound administration is critical. For acute effects, testing is often performed 60 minutes post-injection.[4]
Q4: My in vitro functional assay results with this compound are not showing the expected partial inhibition. What should I check?
-
Compound Integrity: Verify the purity and integrity of your this compound compound.
-
Assay Conditions: Ensure that the concentration of the orthosteric agonist (e.g., glutamate) is appropriate. The partial NAM activity of this compound is observed as an inhibition of the agonist's maximal response.
-
Cell Line and Receptor Expression: Confirm the expression and functionality of the mGluR5 receptor in your cell line.
-
Ligand Concentration: Ensure that the concentrations of this compound used are sufficient to occupy the allosteric site.
Troubleshooting Guides
Troubleshooting Inconsistent Radioligand Binding Assay Results
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Filter plate not properly pre-treated. | - Use a radioligand concentration at or below the Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filter plates with an appropriate agent (e.g., polyethyleneimine) to reduce non-specific binding. |
| Low Specific Binding | - Low receptor expression in the membrane preparation.- Inactive radioligand or test compound.- Incorrect incubation time or temperature. | - Prepare fresh cell membranes and verify receptor expression via Western blot.- Use fresh, validated radioligand and this compound.- Optimize incubation time and temperature to reach equilibrium. |
| High Variability Between Replicates | - Inconsistent pipetting.- Uneven cell membrane distribution.- Inefficient filtration. | - Use calibrated pipettes and ensure proper mixing.- Vortex membrane preparations before aliquoting.- Ensure a complete and rapid filtration process. |
Troubleshooting Unexpected Behavioral Outcomes in the Tail Suspension Test
| Problem | Possible Cause | Solution |
| High Immobility in Control Group | - High stress levels in animals.- Inappropriate testing environment. | - Ensure proper acclimatization of mice to the testing room.- Maintain a quiet and dimly lit testing environment. |
| Low Immobility in Control Group | - Animal strain is resistant to induced despair.- Incorrect scoring of immobility. | - Use a validated mouse strain known to exhibit a clear immobility response (e.g., C57BL/6J).- Ensure the observer is well-trained in scoring immobility, defined as the complete cessation of movement except for respiration. |
| No Effect of this compound | - Incorrect dose or administration route.- Insufficient time between injection and testing.- Inactive compound. | - Verify the dose calculation, administration route (i.p.), and formulation.- Allow for a sufficient pre-treatment time (e.g., 60 minutes).- Use a fresh, validated batch of this compound. |
| Animals are climbing their tails | - This is a known confounding behavior in some mouse strains. | - A plastic cone can be placed around the base of the tail to prevent climbing. |
Quantitative Data: Receptor Specificity and Off-Target Binding Profile
This compound exhibits high selectivity for the mGluR5 receptor. The following table summarizes the available binding affinity data. A comprehensive screening against a broad panel of off-target receptors is necessary for a complete profile, and the data presented here is based on available literature.
| Receptor/Target | Ligand | Assay Type | Species | Ki (nM) | Reference |
| mGluR5 | [3H]methoxyPEPy | Radioligand Binding | Rat | 388 | [5] |
| 5-HT1A | - | Functional Antagonism | Mouse | No effect | [4] |
| 5-HT2A/2C | - | Functional Antagonism | Mouse | No effect | [4] |
Note: "No effect" indicates that this compound's behavioral effects were not blocked by antagonists of these receptors in the cited study, suggesting a lack of functional interaction in that specific experimental context.
Experimental Protocols
Radioligand Binding Assay for mGluR5
Objective: To determine the binding affinity of this compound for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
-
[³H]MPEP (radioligand)
-
Unlabeled MPEP (for non-specific binding)
-
This compound (test compound)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]MPEP (at or below its Kd).
-
For total binding wells, add only [³H]MPEP and assay buffer.
-
For non-specific binding wells, add [³H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
Objective: To measure the functional inhibition of mGluR5-mediated Gq signaling by this compound.
Materials:
-
Cells expressing mGluR5 (e.g., HEK293)
-
Cell culture medium
-
Stimulation buffer (containing LiCl)
-
Glutamate or other mGluR5 agonist
-
This compound
-
IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and incubate to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of glutamate (typically an EC₈₀ concentration) to all wells except the negative control.
-
Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Add the IP1-d2 conjugate and anti-IP1 cryptate detection reagents (pre-mixed in lysis buffer) to all wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader (excitation ~320 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the positive (agonist alone) and negative (no agonist) controls.
-
Plot the normalized response against the logarithm of the this compound concentration to determine the IC₅₀.
-
Tail Suspension Test (TST)
Objective: To assess the antidepressant-like effects of this compound in mice.
Materials:
-
Male C57BL/6J mice
-
Tail suspension apparatus (a horizontal bar raised above the floor)
-
Adhesive tape
-
Video recording equipment
-
This compound and vehicle control
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. Ensure the mouse cannot reach any surfaces.
-
-
Recording: Video record the mouse for a total of 6 minutes.
-
Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of all movement except for that required for respiration.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.
Western Blot for TrkB and BDNF Pathway Proteins
Objective: To measure changes in the expression and phosphorylation of proteins in the TrkB/BDNF signaling pathway following this compound treatment.
Materials:
-
Brain tissue samples (e.g., prefrontal cortex, hippocampus) from this compound and vehicle-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: The TrkB/BDNF signaling pathway and the hypothesized indirect effect of this compound.
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing M-5MPEP Experimental Variability
Welcome to the technical support center for M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the mGluR5 receptor. This means it binds to a site on the receptor different from the glutamate binding site (an allosteric site) and reduces the maximal response of the receptor to glutamate, but not completely, even at saturating concentrations.[1][2] This property distinguishes it from full NAMs, which can completely block the receptor's response.
Q2: How should I prepare and store this compound for in vivo studies?
A2: For in vivo administration, this compound can be formulated as a microsuspension in 10% Tween 80 in saline.[3] It is crucial to ensure the pH of the final formulation is adjusted to 6-7. For storage, it is generally recommended to store stock solutions in DMSO at -20°C or -80°C for long-term stability. Working solutions diluted in aqueous buffers should be prepared fresh daily to avoid degradation.
Q3: What are the typical doses of this compound used in rodent studies?
A3: The dosage of this compound can vary depending on the animal model and the specific behavioral or physiological endpoint being measured. In rats, intraperitoneal (i.p.) doses ranging from 18 to 56.6 mg/kg have been used.[3] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: Are there known off-target effects of this compound?
A4: While this compound is considered selective for mGluR5, some studies have investigated its interaction with other receptors. Notably, there is a functional interaction between mGluR5 and NMDA receptors.[3] High concentrations of some mGluR5 antagonists have been shown to directly modulate NMDA receptor activity.[4] Researchers should be mindful of this potential interaction, especially when using high concentrations of this compound or when studying pathways involving NMDA receptor signaling.
Troubleshooting Guides
Inconsistent Results in Behavioral Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tail suspension test (TST) results. | Differences in animal handling, environmental stressors, or inconsistent scoring. | Ensure all animals are handled consistently by the same experimenter. Acclimatize mice to the testing room for at least 30 minutes before the test. Use a standardized scoring method, either manual or automated, and ensure the scorer is blinded to the treatment groups. Consider using a cylinder around the tail to prevent climbing behavior, which can be a source of variability.[5] |
| Lack of dose-dependent effect. | Suboptimal dose range, issues with drug formulation, or rapid metabolism. | Perform a pilot study with a wider range of doses to establish a clear dose-response curve. Ensure the this compound formulation is homogenous and administered consistently. Check the literature for the pharmacokinetic profile of this compound in your animal model to ensure the timing of the behavioral test is appropriate. |
| Unexpected behavioral outcomes. | Off-target effects or interaction with other experimental variables. | Consider potential interactions with other administered compounds. Run appropriate vehicle and positive controls. Re-evaluate the experimental design to isolate the effects of this compound. |
Issues in In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal or inconsistent results in radioligand binding assays. | Degraded radioligand, improper membrane preparation, or incorrect assay conditions. | Use a fresh batch of radioligand and verify its specific activity. Optimize membrane preparation to ensure high receptor density. Titrate the concentration of both the radioligand and competing ligands. Ensure the incubation time is sufficient to reach equilibrium.[6] |
| Difficulty interpreting results from functional assays (e.g., calcium mobilization). | The partial NAM nature of this compound can lead to incomplete inhibition of the agonist response. | Always include a full NAM (e.g., MPEP) as a positive control to establish the maximal possible inhibition.[4] Do not expect 100% inhibition with this compound.[3] The level of partial inhibition can be a key characteristic of the compound. |
| Variability in electrophysiological recordings. | Unstable patch, rundown of currents, or issues with drug application. | Ensure a high-quality gigaohm seal before going whole-cell. Use fresh internal solution containing ATP and GTP to maintain cell health.[7] For drug application, ensure rapid and complete solution exchange around the recorded cell. |
Experimental Protocols
Radioligand Binding Assay ([³H]MPEP Competition)
This protocol is for determining the binding affinity (Ki) of this compound for the mGluR5 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing mGluR5.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting membrane pellet.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[8]
-
-
Binding Assay:
-
In a 96-well plate, combine assay buffer, a fixed concentration of [³H]MPEP (a radiolabeled mGluR5 antagonist), and varying concentrations of this compound.
-
Include wells for total binding (only [³H]MPEP) and non-specific binding ([³H]MPEP with a high concentration of unlabeled MPEP).
-
Initiate the reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the data and fit to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for recording mGluR5-mediated currents.
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Use a glass micropipette filled with internal solution to form a gigaohm seal with a neuron.
-
Rupture the membrane to achieve the whole-cell configuration.[9]
-
-
Data Acquisition:
-
Record baseline synaptic activity or agonist-evoked currents.
-
Bath apply a known mGluR5 agonist (e.g., DHPG) to elicit a response.
-
After establishing a stable agonist-induced current, co-apply this compound to observe its modulatory effect.
-
-
Troubleshooting Tips:
-
Monitor access resistance throughout the recording; a significant increase can affect the quality of your data.
-
If you observe current rundown, ensure your internal solution is properly prepared and the cell is healthy.
-
For consistent drug application, ensure your perfusion system allows for rapid and complete solution exchange.
-
Tail Suspension Test (TST)
This behavioral test is used to assess antidepressant-like activity in mice.[10]
-
Apparatus:
-
Use a suspension box that prevents the mouse from escaping or holding onto surfaces.[11]
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Securely attach a piece of adhesive tape to the tail of the mouse, about 1-2 cm from the tip.
-
Suspend the mouse by its tail from a hook or bar in the suspension box.
-
Record the session, typically for 6 minutes.[10]
-
-
Scoring:
-
Measure the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement except for respiration.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Considerations for this compound:
-
Administer this compound at a predetermined time before the test (e.g., 30-60 minutes).
-
Include vehicle-treated and positive control groups.
-
Data Presentation
Quantitative Data for this compound and Related Compounds
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Binding ([³H]methoxyPEPy) | Rat mGluR5 HEK293 | Kᵢ | ~388 nM | [12] |
| This compound | Calcium Mobilization (vs. Glutamate) | In vitro | Inhibition | ~50% | [3] |
| MPEP | Radioligand Binding ([³H]MPEP) | Rat Cortical Neurons | IC₅₀ | 39 nM | [4] |
| MTEP | Phosphoinositide Hydrolysis (vs. CHPG) | Rat Cortical Neurons | IC₅₀ | ~20 nM | [4] |
Note: The provided values are approximate and may vary depending on the specific experimental conditions.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of mGluR5 and the modulatory effect of this compound.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the comprehensive characterization of this compound's pharmacological profile.
References
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing M-5MPEP concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a selective partial negative allosteric modulator (NAM) of the mGluR5 receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), this compound binds to a distinct, allosteric site on the receptor.[1][3] This binding changes the receptor's conformation, reducing its response to glutamate. As a partial NAM, it produces a submaximal, saturable inhibition, typically around 50% of the maximal glutamate response, even at concentrations that fully occupy the allosteric binding site.[1][4]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay, and experimental endpoint. Based on published studies, a common range for observing effects is between 1 µM and 30 µM . For instance, significant neuroprotective effects of the related compound MPEP have been observed at concentrations of 20 µM and above, although these effects may be attributable to off-target interactions with NMDA receptors.[5][6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am not observing any effect with this compound. What are the potential reasons?
A3: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Concentration: The concentration may be too low. Perform a dose-response experiment with a wider range of concentrations.
-
Cellular Context: The expression level of mGluR5 in your cell line may be too low. Verify mGluR5 expression using techniques like Western blot or qPCR.
-
Agonist Concentration: As a NAM, this compound's effect is dependent on the presence of an orthosteric agonist like glutamate. Ensure you are stimulating the receptor. The concentration of the agonist used can influence the inhibitory effect of the NAM.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist might be insufficient. A typical pre-incubation time is 30 minutes.[8]
-
Solubility and Stability: Ensure this compound is fully dissolved and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO.[9][10]
-
Assay Sensitivity: The functional assay you are using may not be sensitive enough to detect the partial inhibition caused by this compound.
Q4: Could this compound be causing cytotoxicity in my cell cultures?
A4: At high concentrations, many compounds can induce cytotoxicity. It is crucial to assess the potential toxicity of this compound in your specific cell line at the concentrations used in your functional assays. Cytotoxicity can be measured using standard methods such as the Lactate (B86563) Dehydrogenase (LDH) assay or MTT assay.[11][12] If cytotoxicity is observed, you should use concentrations below the toxic threshold for your functional experiments.
Data Summary Tables
Table 1: Effective Concentrations of mGluR5 Antagonists in In Vitro Assays
| Compound | Cell Type/System | Assay | Effective Concentration | Observed Effect | Reference |
| MPEP | Rat Cortical Neurons | PI Hydrolysis | IC50: 17.9 nM | Inhibition of DHPG-induced PI hydrolysis | [13] |
| MPEP | Rat Cortical Neurons | Neuroprotection (LDH) | 20 µM | Significant reduction in glutamate/NMDA-mediated cell death | [5][6] |
| MTEP | Rat Cortical Neurons | PI Hydrolysis | 0.02 µM - 0.2 µM | Significant inhibition of CHPG-mediated IP hydrolysis | [6][7] |
| MTEP | Rat Cortical Neurons | Neuroprotection (LDH) | 200 µM | Small reduction in glutamate/NMDA-mediated cell death | [6][7] |
| This compound | In Vitro System | Glutamate Response | Not specified | ~50% inhibition of maximal glutamate response | [4] |
| Fenobam | Human mGluR5 in CHO-K1 cells | Calcium Mobilization | Low nanomolar IC50 | Antagonism of glutamate-mediated calcium mobilization | [14] |
Note: MPEP and MTEP are structurally and functionally related to this compound and their data can provide a useful reference for concentration range selection.
Experimental Protocols & Workflows
Signaling Pathway of mGluR5 and this compound Modulation
The diagram below illustrates the canonical signaling pathway of the mGluR5 receptor and the modulatory effect of this compound. Glutamate binding activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes PIP2 into IP3 and DAG, ultimately causing the release of intracellular calcium. This compound binds to an allosteric site, reducing the efficacy of glutamate-induced signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. In vitro and in vivo characterization of MPEP, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. apexbt.com [apexbt.com]
- 14. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle solution for in vivo M-5MPEP administration
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the appropriate vehicle solutions for in vivo administration of M-5MPEP. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant biological pathway diagrams to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a NAM, it binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate.[1] mGluR5 is a G-protein coupled receptor that, upon activation, typically initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[2][3] this compound is utilized in neuroscience research to investigate the roles of mGluR5 in various physiological and pathological processes, including depression, anxiety, and addiction.[4][5]
Q2: What are the primary challenges in formulating this compound for in vivo studies?
A2: The main challenge in formulating this compound for in vivo administration is its hydrophobic nature and consequently low aqueous solubility. This makes it difficult to prepare simple aqueous solutions for injection. Therefore, specialized vehicle formulations are required to ensure the compound is adequately dissolved or uniformly suspended for accurate and consistent dosing.
Q3: What are the most common vehicle solutions for this compound and similar hydrophobic compounds?
A3: Common vehicle solutions for this compound and other hydrophobic compounds involve the use of surfactants, co-solvents, or suspending agents. Specific examples used in published studies for this compound include a microsuspension in 10% Tween 80 in saline and a suspension in 0.5% methylcellulose (B11928114) in 0.9% NaCl.[6] Other common strategies for similar compounds include using Dimethyl Sulfoxide (DMSO) as a primary solvent, often in combination with other agents like polyethylene (B3416737) glycols (PEGs) or cyclodextrins to improve solubility and stability in the final aqueous formulation.[7][8]
Q4: Are there any known side effects of the vehicle solutions themselves?
A4: Yes, the vehicle can have its own biological effects. For example, high concentrations of DMSO can have anti-inflammatory and neurotoxic effects.[1][7] Tween 80, while generally considered safe, can cause irritation at higher concentrations. It is crucial to include a vehicle-only control group in your experimental design to differentiate the effects of this compound from any effects of the vehicle.
Q5: How should I store my prepared this compound formulation?
A5: It is generally recommended to prepare formulations fresh on the day of use to avoid precipitation or degradation of the compound. If short-term storage is necessary, it is advisable to store the solution at 2-8°C, protected from light, and allow it to return to room temperature before administration. Always visually inspect the solution for any signs of precipitation before use.
Vehicle Solution Options for In Vivo this compound Administration
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound. The following table summarizes common vehicle formulations suitable for hydrophobic compounds, including those that have been used for this compound. Researchers should perform their own solubility and stability tests to determine the optimal formulation for their specific experimental needs.
| Vehicle Formulation | Composition | Suitability for this compound | Key Considerations |
| Tween 80 Microsuspension | 10% Tween 80 in sterile saline (0.9% NaCl) | Reported for this compound. | Forms a stable microsuspension suitable for intraperitoneal (IP) injection. Requires thorough mixing to ensure homogeneity. |
| Methylcellulose Suspension | 0.5% Methylcellulose in sterile saline (0.9% NaCl) | Reported for this compound.[6] | Creates a suspension to ensure uniform delivery of the insoluble compound. The viscosity can be adjusted by selecting different grades of methylcellulose. |
| DMSO/PEG/Tween 80 Co-solvent System | e.g., 5-10% DMSO, 30-40% PEG300, 5% Tween 80, balance with saline | A common strategy for hydrophobic drugs. | This system is effective at solubilizing highly insoluble compounds. The order of mixing is critical to prevent precipitation. The final DMSO concentration should be kept as low as possible. |
| Cyclodextrin (B1172386) Formulation | This compound complexed with a cyclodextrin (e.g., HP-β-CD) in an aqueous solution | A viable option to enhance aqueous solubility.[1][8] | Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their solubility. This can be a good option for achieving a true solution. |
Note: Quantitative solubility data for this compound in these specific vehicles is not widely available in the public domain. It is highly recommended that researchers conduct pilot solubility studies to determine the maximum achievable concentration of this compound in their chosen vehicle before proceeding with large-scale in vivo experiments. A formulation calculator from one supplier suggests a solubility of at least 2 mg/mL for this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[9]
Experimental Protocols
Protocol 1: Preparation of 10% Tween 80 in Saline Microsuspension
This protocol is based on a formulation reported for the in vivo administration of this compound.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume. Calculate the required mass of this compound and the volume of Tween 80 and saline.
-
Prepare the Vehicle: In a sterile conical tube, add the required volume of Tween 80.
-
Add Saline: Add the required volume of sterile 0.9% saline to the Tween 80.
-
Mix Vehicle: Vortex the solution thoroughly until the Tween 80 is fully dispersed in the saline, forming a clear to slightly hazy solution.
-
Add this compound: Weigh the calculated amount of this compound powder and add it to the Tween 80/saline vehicle.
-
Create Microsuspension: Vortex the mixture vigorously for 5-10 minutes to create a uniform microsuspension. Sonication in a water bath for 5-10 minutes can also aid in creating a fine, homogeneous suspension.
-
Visual Inspection: Before each injection, vortex the suspension to ensure it is homogeneous and there is no visible clumping or precipitation of the compound.
Protocol 2: Preparation of 0.5% Methylcellulose Suspension
This protocol is for preparing a suspension of this compound in a methylcellulose-based vehicle.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile 0.9% saline
-
Sterile beaker and magnetic stir bar
-
Hot plate/stirrer
-
Sterile conical tubes
Procedure:
-
Heat Saline: Heat approximately one-third of the total required volume of saline to 60-80°C in a sterile beaker with a magnetic stir bar.
-
Disperse Methylcellulose: While stirring the hot saline, slowly add the required amount of methylcellulose powder to create a 0.5% (w/v) solution. Continue stirring until the powder is fully wetted and dispersed.
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the saline (at room temperature or cold) to the mixture. Continue to stir the solution at room temperature or in a cold water bath until it cools and becomes a clear, viscous solution. This may take 30-60 minutes.
-
Add this compound: Once the methylcellulose vehicle is prepared and at room temperature, weigh and add the required amount of this compound powder.
-
Create Suspension: Vigorously vortex or stir the mixture until the this compound is evenly suspended throughout the methylcellulose solution.
-
Visual Inspection: Before each administration, ensure the suspension is well-mixed to guarantee uniform dosing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during preparation | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Improper mixing order or technique. | - Perform pilot solubility tests to determine the maximum stable concentration.- When using co-solvents like DMSO, add the aqueous component (saline) slowly to the organic stock solution while vortexing to prevent the compound from crashing out.[3] |
| Inconsistent experimental results | - Non-homogeneous suspension leading to inaccurate dosing.- Instability of the formulation over time. | - Vigorously vortex the suspension immediately before drawing each dose to ensure uniformity.- Prepare the formulation fresh for each experiment. If storing, visually inspect for any changes before use. |
| Adverse reactions in animals (e.g., irritation, distress) | - High concentration of co-solvents (e.g., DMSO).- Improper pH or osmolality of the formulation.- Incorrect injection technique. | - Keep the final concentration of organic solvents as low as possible (ideally <10% for DMSO in IP injections).- Ensure the final formulation is close to physiological pH and osmolality.- Review and practice proper intraperitoneal injection techniques to avoid administration into organs or the gut.[10][11] |
| Difficulty in administering a viscous solution | - High concentration or high viscosity grade of methylcellulose. | - Use a lower viscosity grade of methylcellulose.- Use a larger gauge needle (e.g., 23-25g for rats, 25-27g for mice) for injection.[10] |
Visualizing Key Processes and Pathways
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5, which is negatively modulated by this compound. Activation of mGluR5 by glutamate leads to the activation of Gαq, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to intracellular calcium release and activation of Protein Kinase C (PKC), respectively. These events trigger downstream signaling cascades involving kinases like ERK and transcription factors like CREB.
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Administration
This workflow diagram outlines the key steps from vehicle selection to data analysis for a typical in vivo study involving this compound.
Caption: Step-by-step workflow for conducting an in vivo study with this compound.
Troubleshooting Logic for Formulation Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues when preparing this compound formulations.
Caption: A decision tree for resolving this compound precipitation issues during preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101491678A - Preparation method of injector using tween-80 as solubilizer - Google Patents [patents.google.com]
- 5. Chemical Composition Claims in Patent Law [blueironip.com]
- 6. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitlaw.com [bitlaw.com]
Technical Support Center: Interpreting M-5MPEP Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, to inhibit the receptor's response to glutamate.[1] Unlike a full antagonist, this compound only produces a submaximal inhibition of the glutamate response, even at saturating concentrations.[1][3]
Q2: What are the typical dose-response characteristics of this compound in in vitro assays?
A2: In functional assays such as calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation, this compound typically produces a dose-dependent inhibition of the agonist-stimulated response. The resulting dose-response curve is generally sigmoidal, showing a plateau at higher concentrations that corresponds to its partial antagonist activity.
Q3: What are some potential off-target effects of this compound?
A3: While generally selective for mGluR5, high concentrations of this compound may exhibit off-target effects. For instance, some studies suggest that at concentrations of 20 µM or greater, the related compound MPEP can modulate NMDA receptor activity.[4] It is crucial to perform dose-response experiments across a wide range of concentrations to identify potential off-target effects, which may manifest as a change in the shape of the dose-response curve at higher concentrations.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is often supplied as a powder and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1] For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] When diluting the stock solution into aqueous buffers, precipitation can be an issue. To mitigate this, perform serial dilutions and ensure thorough mixing.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with this compound.
Issue 1: My this compound dose-response curve is not a standard sigmoidal shape. It appears U-shaped or biphasic.
-
Possible Cause 1: Hormesis or Biphasic Effect. U-shaped or inverted U-shaped dose-response curves can be indicative of hormesis, a phenomenon where a compound has opposite effects at low and high doses.[6][7][8] This can be due to various factors, including the activation of different signaling pathways or receptor subtypes at different concentrations.
-
Troubleshooting Steps:
-
Confirm the Phenomenon: Repeat the experiment with a wider range of concentrations, particularly at the lower and higher ends of your dose range, to clearly define the shape of the curve.
-
Investigate Off-Target Effects: At high concentrations, this compound might be interacting with other targets. Consider using a structurally related but inactive compound as a negative control to see if the effect is specific to this compound's interaction with mGluR5.
-
Vary Assay Conditions: The shape of the dose-response curve can be sensitive to experimental conditions. Try altering parameters such as agonist concentration, incubation time, and cell density.
-
Issue 2: High variability and poor reproducibility in my IC50 values for this compound.
-
Possible Cause 1: Compound Solubility and Stability. this compound may precipitate out of solution, especially when diluted into aqueous buffers from a DMSO stock. The stability of the compound in your assay medium over the course of the experiment could also be a factor.
-
Troubleshooting Steps:
-
Verify Solubility: After diluting your this compound stock into the assay buffer, visually inspect for any precipitation. Consider preparing fresh dilutions for each experiment.
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is not affecting cell health.
-
Assess Compound Stability: If possible, analyze the concentration and integrity of this compound in your assay medium at the beginning and end of the incubation period.
-
-
Possible Cause 2: Cell Health and Passage Number. The physiological state of your cells can significantly impact the results. Cells that are unhealthy, have been passaged too many times, or are at too high a confluency can exhibit altered receptor expression and signaling.
-
Troubleshooting Steps:
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and at a consistent confluency at the time of the assay.
-
Monitor Cell Viability: Perform a cell viability assay in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity.
-
Issue 3: The inhibitory effect of this compound is weaker than expected or absent.
-
Possible Cause 1: Suboptimal Agonist Concentration. The apparent potency of an antagonist is dependent on the concentration of the agonist used. If the agonist concentration is too high, it can overcome the inhibitory effect of the antagonist.
-
Troubleshooting Steps:
-
Determine the Agonist EC80: Perform a full dose-response curve for your agonist (e.g., glutamate or a specific mGluR5 agonist like CHPG) and use a concentration that elicits approximately 80% of the maximal response (EC80) for your antagonist inhibition assays.[9]
-
-
Possible Cause 2: Inactive Compound. The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound powder at -20°C for long-term storage. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Quality Control: If possible, verify the identity and purity of your this compound using analytical techniques such as HPLC or mass spectrometry.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Agonist | This compound IC50 | Reference |
| Calcium Mobilization | HEK293 expressing rat mGluR5 | Glutamate | Partial NAM | [10] |
| Inositol Phosphate Accumulation | HEK293A-rat mGlu5-low | DHPG | Partial NAM | [10] |
Note: As a partial antagonist, this compound produces submaximal inhibition. Therefore, IC50 values should be interpreted with caution and in the context of the maximal inhibition achieved.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a generalized procedure for measuring this compound's effect on agonist-induced intracellular calcium mobilization using a fluorescent plate reader.
-
Cell Seeding: Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading: Remove the culture medium and replace it with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add the mGluR5 agonist (e.g., glutamate or CHPG) at a pre-determined EC80 concentration to all wells. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol describes a method for measuring the accumulation of inositol phosphates, a downstream signaling product of mGluR5 activation.
-
Cell Seeding and Labeling: Plate cells in 24-well plates. Once confluent, label the cells by incubating them overnight in inositol-free medium containing myo-[³H]inositol.[11]
-
Pre-incubation with LiCl: Wash the cells and pre-incubate with an assay buffer containing lithium chloride (LiCl) for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.[11]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a short period. Then, add the mGluR5 agonist at its EC80 concentration and incubate for 30-60 minutes.
-
Extraction of IPs: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Purification and Quantification: Neutralize the cell lysates and purify the inositol phosphates using anion-exchange chromatography. The amount of radioactivity in the eluted fractions is then measured by liquid scintillation counting.
-
Data Analysis: Plot the radioactivity counts against the logarithm of the this compound concentration and fit the data to determine the IC50.
Mandatory Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating an this compound dose-response curve.
Caption: Logical troubleshooting flow for this compound dose-response experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and system bias as drivers of metabotropic glutamate receptor 5 allosteric modulator pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
M-5MPEP and the Potential for Tachyphylaxis or Tolerance: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for tachyphylaxis or tolerance with the use of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The information is presented in a question-and-answer format to address specific experimental concerns.
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence of tachyphylaxis or tolerance to this compound?
Currently, there are no published studies that have directly investigated or reported the development of tachyphylaxis (rapid, short-term decrease in response) or tolerance (more gradual, long-term decrease in response) to this compound. However, research on other mGluR5 negative allosteric modulators (NAMs), particularly full NAMs, has indicated a potential for the development of treatment resistance or tolerance with chronic administration.
One study investigating the antidepressant-like effects of this compound found that a four-day administration regimen produced sustained effects 24 hours after the last dose, which may suggest a lack of rapid tolerance development in that specific behavioral paradigm.[1]
Q2: What is the evidence for tolerance to other mGluR5 NAMs?
Studies on full mGluR5 NAMs, such as MPEP and CTEP, have demonstrated the development of tolerance in preclinical models.
-
Fragile X Syndrome Model: Chronic treatment with the mGluR5 NAM CTEP in Fmr1 knockout mice, a model for Fragile X syndrome, resulted in acquired treatment resistance. This was observed across multiple assays, including audiogenic seizure susceptibility, sensory cortex hyperexcitability, and hippocampal protein synthesis.[2][3] The mechanism for this tolerance appears to involve adaptations downstream of the mGluR5 receptor, rather than changes in the receptor itself.[2]
-
Parkinson's Disease Model: In a rat model of Parkinson's disease, chronic administration of the mGluR5 antagonist MPEP led to a reduction in the functional effects of an mGluR5 agonist.[4] Another study in a primate model of Parkinson's disease found that chronic MPEP treatment normalized basal ganglia glutamate neurotransmission.[5]
Q3: How might the partial NAM nature of this compound influence the potential for tolerance?
This compound is a partial NAM, meaning it produces a submaximal inhibitory effect even at saturating concentrations.[6] This is in contrast to full NAMs like MPEP and CTEP, which can produce a complete blockade of receptor function. The partial activity of this compound may result in a different long-term pharmacological profile, potentially with a reduced propensity for inducing the receptor desensitization or downstream compensatory changes that lead to tolerance. However, this is a theoretical advantage that requires direct experimental verification.
Troubleshooting Experimental Inconsistencies
Issue: Diminished or inconsistent behavioral or cellular response to this compound upon repeated administration.
If you observe a decreasing effect of this compound in your experiments over time, consider the following troubleshooting steps:
-
Review Dosing Regimen:
-
Consider the Experimental Model:
-
Investigate Potential Mechanisms of Tolerance:
-
Receptor Expression and Function: While some studies with full NAMs did not find changes in mGluR5 expression,[4] it may be worth investigating potential changes in receptor density or G-protein coupling in your specific experimental system.
-
Downstream Signaling Pathways: Tolerance to CTEP in the Fragile X model was suggested to occur at signaling nodes downstream of the receptor.[2] Assess key downstream signaling molecules of mGluR5, such as those in the mTOR and ERK pathways.
-
-
Control for Behavioral Sensitization:
-
In some paradigms, repeated administration of CNS-active drugs can lead to behavioral sensitization, which could mask or confound the observation of tolerance.[7] Ensure your experimental design includes appropriate controls to differentiate between tolerance and other long-term behavioral changes.
-
Quantitative Data from Tolerance Studies with mGluR5 NAMs
Table 1: Effect of Chronic CTEP Treatment on Audiogenic Seizure Susceptibility in Fmr1 KO Mice
| Treatment Group | Seizure Incidence (%) |
| Vehicle | 80 |
| Acute CTEP | 20 |
| Chronic CTEP (3 doses over 5 days) | 75 |
Data adapted from a study on acquired treatment resistance to mGluR5 NAMs in a Fragile X mouse model.[2]
Table 2: Effect of Chronic MPEP Treatment on mGluR5 Agonist-Induced Effects in a Rat Model of Parkinson's Disease
| Treatment Group | mGluR5 Agonist (CHPG) Response (% of control) |
| Vehicle | 100 |
| Chronic MPEP (2 weeks) | Reduced functional response |
This table provides a qualitative summary as the original paper presents the data in graphical form showing a significant reduction in the agonist's effect after chronic MPEP.[4]
Experimental Protocols
Protocol 1: Assessment of Acquired Treatment Resistance to an mGluR5 NAM in a Fragile X Mouse Model (Adapted from published studies) [2][3]
-
Animals: Fmr1 knockout mice and wild-type littermate controls.
-
Drug Administration:
-
Acute Treatment: A single intraperitoneal (i.p.) injection of the mGluR5 NAM (e.g., CTEP) or vehicle.
-
Chronic Treatment: Repeated i.p. injections of the mGluR5 NAM or vehicle over a specified period (e.g., 3 doses over 5 days).
-
-
Behavioral Assay (Audiogenic Seizures):
-
Following the final drug administration, mice are exposed to a high-intensity auditory stimulus (e.g., a bell or siren) for a defined duration (e.g., 60 seconds).
-
The incidence and severity of seizures are scored.
-
-
Molecular Analysis (Hippocampal Protein Synthesis):
-
Following treatment, hippocampal slices are prepared.
-
Protein synthesis is measured by quantifying the incorporation of a labeled amino acid (e.g., [35S]methionine) into proteins.
-
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow to assess the potential for tolerance to this compound.
References
- 1. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic treatment with the mGlu5R antagonist MPEP reduces the functional effects of the mGlu5R agonist CHPG in the striatum of 6-hydroxydopamine-lesioned rats: possible relevance to the effects of mGlu5R blockade in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment with MPEP, an mGlu5 receptor antagonist, normalizes basal ganglia glutamate neurotransmission in L-DOPA-treated parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 7. Behavioral sensitization due to social defeat stress in mice: antagonism at mGluR5 and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
M-5MPEP Technical Support Center: Addressing Solubility in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing the mGlu5 negative allosteric modulator (NAM), M-5MPEP, achieving consistent solubility in experimental buffers is critical for reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is known to be soluble in DMSO, with concentrations up to 10 mM being achievable. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to precipitation.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer like PBS or Tris. What could be the cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This "fall-out" typically occurs because the compound is significantly less soluble in the aqueous environment of the buffer compared to the highly polar organic environment of DMSO. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit.
Q3: How can I prevent this compound from precipitating in my experimental buffer?
A3: To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous buffer.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, maintaining a low percentage (typically ≤ 0.5%) in your final working solution can help keep the compound dissolved. It is essential to determine the maximum tolerable DMSO concentration for your specific experimental system and to include a vehicle control with the same final DMSO concentration.
-
pH adjustment: The solubility of this compound may be pH-dependent. For in vivo studies, formulations have been successful with the pH adjusted to 6-7.[1] Experimenting with slight pH adjustments of your buffer (within the tolerated range of your experimental system) may improve solubility.
-
Use of surfactants: For in vivo preparations, this compound has been formulated as a microsuspension in 10% Tween 80 in saline.[1] Tween 80 acts as a surfactant to help disperse the compound. For in vitro assays, a lower concentration of a biocompatible surfactant might be tested, though its potential effects on the experiment must be carefully evaluated.
Q4: What should I do if I see a precipitate in my this compound solution?
A4: If you observe a precipitate, it is not recommended to proceed with the experiment as the actual concentration of the dissolved compound will be unknown. You can try the following troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.
-
Gentle warming: Briefly warming the solution (e.g., to 37°C) may increase solubility. However, be cautious about the temperature sensitivity of this compound and other components in your buffer.
-
Re-preparation: If precipitation is significant or persistent, it is best to discard the solution and prepare a fresh one, potentially using a lower final concentration or one of the preventative strategies mentioned above.
Troubleshooting Guide: this compound Precipitation Issues
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Prepare a new solution with a lower final this compound concentration. 2. Increase the final percentage of DMSO in the working solution (ensure it is tolerated by your experimental system). 3. Add the this compound stock solution to the buffer slowly while vortexing to ensure rapid mixing. | A clear, precipitate-free working solution. |
| Cloudy or hazy solution after preparation | Formation of a fine precipitate or microsuspension. | 1. Try gentle sonication to aid dissolution. 2. For in vivo studies, the use of a surfactant like Tween 80 to create a stable microsuspension is a valid approach.[1] 3. For in vitro studies, a cloudy solution may indicate that the compound is not fully dissolved at the desired concentration. Consider lowering the concentration. | A clear solution or a stable, homogenous suspension. |
| Precipitation observed after storage (e.g., at 4°C) | The solubility of this compound is likely temperature-dependent, decreasing at lower temperatures. | 1. Prepare fresh working solutions daily from your DMSO stock. 2. If short-term storage of the working solution is necessary, bring the solution to room temperature or 37°C and gently mix to see if the precipitate redissolves before use. | The compound remains in solution at the working temperature. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
-
Bring the lyophilized this compound powder to room temperature.
-
Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the DMSO stock solutions at -20°C or -80°C for long-term storage.
Preparation of this compound Formulation for In Vivo Studies (Microsuspension)
This protocol is based on a formulation reported in the literature.[1]
-
Prepare a stock solution of this compound in a suitable organic solvent if necessary, or weigh the required amount of this compound powder directly.
-
Prepare a vehicle solution of 10% Tween 80 in sterile saline (0.9% NaCl).
-
Add the this compound to the vehicle solution.
-
Vortex and sonicate the mixture to create a homogenous microsuspension.
-
Adjust the pH of the final formulation to between 6.0 and 7.0 using sterile HCl or NaOH.
-
Prepare this formulation fresh on the day of the experiment.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for preparing solutions for cell-based assays.
Caption: this compound signaling pathway.
Caption: this compound solution preparation workflow.
References
Technical Support Center: Controlling for M-5MPEP Effects on Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR5 partial negative allosteric modulator, M-5MPEP, and its effects on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
This compound is a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a partial NAM, it reduces the maximal response of the mGluR5 to glutamate. Its effects on locomotor activity can be complex and dose-dependent. Studies in mice have shown that this compound can influence locomotor activity, and the direction and magnitude of this effect can vary depending on the experimental conditions and the dose administered.
Q2: What is the primary mechanism of action of this compound?
This compound binds to an allosteric site on the mGluR5, modulating its response to the endogenous ligand, glutamate. This modulation can influence downstream signaling pathways. Research suggests that the effects of this compound may involve the brain-derived neurotrophic factor (BDNF) signaling pathway. Additionally, there is a functional interaction between mGluR5 and N-methyl-D-aspartate (NMDA) receptors, which can be a critical consideration in interpreting experimental results.
Q3: Are there potential off-target effects of this compound that could influence locomotor activity?
While this compound is considered selective for mGluR5, high concentrations may lead to off-target effects. It is crucial to use the appropriate dose range to minimize this possibility. The parent compound, MPEP, has been reported to have some effects on NMDA receptors at higher concentrations, so this is a potential consideration for this compound as well.
Q4: How can I differentiate between this compound's effects on general locomotor activity and anxiety-like behavior in an open-field test?
The open-field test can assess both general locomotor activity (e.g., total distance traveled, movement speed) and anxiety-like behavior (e.g., time spent in the center versus the periphery of the arena). A compound that reduces time in the center might be interpreted as anxiogenic. However, if it also reduces overall distance traveled, the effect on anxiety is confounded by general hypoactivity. To dissect these effects, it is important to analyze both sets of parameters. Comparing results with other anxiety-specific tests (e.g., elevated plus-maze, light-dark box) can also help clarify the primary behavioral effect.
Troubleshooting Guide
Issue 1: Unexpected or highly variable locomotor activity results after this compound administration.
-
Possible Cause 1: Incorrect Dosage. The effects of this compound on locomotion are dose-dependent. An inappropriate dose may lead to minimal, maximal, or even paradoxical effects.
-
Solution: Conduct a dose-response study to determine the optimal concentration for your experimental question. Refer to the literature for established effective doses in your model system.
-
-
Possible Cause 2: Habituation. The novelty of the testing environment can significantly impact locomotor activity. Insufficient or inconsistent habituation can lead to variability.
-
Solution: Implement a consistent habituation protocol for all animals before drug administration and testing. This typically involves placing the animal in the testing arena for a set period on one or more days prior to the experiment.
-
-
Possible Cause 3: Environmental Factors. Lighting, noise, and time of day can all influence rodent locomotor activity.
-
Solution: Standardize the testing environment. Conduct experiments at the same time of day, under consistent lighting and low-noise conditions.
-
Issue 2: Difficulty replicating published findings on this compound's locomotor effects.
-
Possible Cause 1: Differences in Experimental Protocols. Minor variations in protocols, such as the dimensions of the open field, the duration of the test, or the strain, age, and sex of the animals, can lead to different results.
-
Solution: Carefully review and align your experimental protocol with the published methodology. Pay close attention to details regarding the apparatus, animal characteristics, and testing parameters.
-
-
Possible Cause 2: Drug Formulation and Administration. The vehicle used to dissolve this compound and the route of administration can affect its bioavailability and, consequently, its behavioral effects.
-
Solution: Ensure that this compound is properly dissolved and administered consistently across all animals. The vehicle used should be tested alone as a control.
-
Issue 3: Concern that observed locomotor effects are secondary to NMDA receptor modulation.
-
Possible Cause: There is a known functional interaction between mGluR5 and NMDA receptors.[1] this compound's modulation of mGluR5 could indirectly influence NMDA receptor function, or at high concentrations, it might have direct off-target effects on NMDA receptors.
-
Solution 1: Use of a specific NMDA receptor antagonist. To determine if the observed effects are NMDA receptor-dependent, a co-administration study with a selective NMDA receptor antagonist can be performed. If the antagonist blocks the this compound-induced effect on locomotor activity, it suggests the involvement of the NMDA receptor pathway.
-
Solution 2: Dose-response analysis. Keep this compound concentrations within a range known to be selective for mGluR5 to minimize potential off-target NMDA receptor effects.
-
Data Presentation
Table 1: Dose-Response Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Animal Model | Administration Route | Observation Period | Effect on Locomotor Activity | Reference |
| 3 | C57BL/6J Mice | Intraperitoneal (i.p.) | 60 min | No significant effect | [2] |
| 10 | C57BL/6J Mice | Intraperitoneal (i.p.) | 60 min | No significant effect | [2] |
| 30 | C57BL/6J Mice | Intraperitoneal (i.p.) | Not specified | Reported to have antidepressant-like effects | [2] |
Note: The provided data primarily focuses on the lack of significant locomotor effects at the tested doses in one study. It is crucial to consult multiple studies and conduct dose-response experiments to fully characterize the locomotor profile of this compound in a specific experimental context.
Experimental Protocols
Open-Field Locomotor Activity Test
This protocol provides a general framework for assessing spontaneous locomotor activity in mice following this compound administration.
1. Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous, easily cleaned material (e.g., Plexiglas or PVC). The floor is often divided into a grid of equal-sized squares.
-
An automated tracking system (e.g., video camera with tracking software) or infrared beams to record the animal's movement.
2. Animals:
-
Specify the species, strain, sex, and age of the rodents used. House animals under a standard 12-hour light/dark cycle with ad libitum access to food and water.
3. Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Habituate the animals to the open-field arena for a set period (e.g., 5-10 minutes) on one or two days preceding the experiment. This reduces the novelty-induced hyperactivity on the test day.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO). Administer the drug at the desired dose and route (e.g., intraperitoneal injection).
-
Include a vehicle-treated control group.
-
Allow for a specific pretreatment time (e.g., 30-60 minutes) between drug administration and the start of the test to allow for drug absorption and distribution.
5. Test Procedure:
-
Gently place the mouse in the center of the open-field arena.
-
Record locomotor activity for a predetermined duration (e.g., 15-60 minutes).
-
Clean the arena thoroughly with a 70% ethanol (B145695) solution between each animal to remove any olfactory cues.
6. Data Analysis:
-
Locomotor Parameters:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent mobile vs. immobile
-
-
Anxiety-related Parameters:
-
Time spent in the center vs. the periphery of the arena
-
Number of entries into the center zone
-
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-test) to compare the this compound-treated groups with the vehicle control group.
Mandatory Visualizations
Caption: this compound's modulation of mGluR5 and downstream signaling.
Caption: Workflow for assessing this compound's effects on locomotion.
References
avoiding common pitfalls in M-5MPEP behavioral studies
Welcome to the technical support center for researchers utilizing M-5MPEP in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and avoid potential pitfalls in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a NAM, it binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate.[2] Being a partial NAM means it produces a submaximal inhibitory effect, even at saturating concentrations, which may contribute to a better safety profile compared to full NAMs.[2][3]
Q2: What are the potential therapeutic applications of this compound being investigated in behavioral studies?
This compound is primarily investigated for its potential as a therapeutic agent for various central nervous system (CNS) disorders.[3] Preclinical behavioral studies have shown its efficacy in models of:
Q3: How does this compound differ from older mGluR5 antagonists like MPEP?
While both this compound and MPEP target the mGluR5 receptor, this compound is a partial NAM, whereas MPEP is a full antagonist.[2][5] This distinction is crucial, as full antagonists like MPEP have been associated with off-target effects, including inhibition of NMDA receptors, which can confound behavioral results and lead to a less favorable side-effect profile.[5][6] this compound's partial antagonism is thought to provide a wider therapeutic window, retaining therapeutic efficacy while mitigating adverse effects.[1][2]
Q4: What are the known off-target effects of this compound?
This compound is considered to have a more favorable safety profile with fewer off-target effects compared to first-generation mGluR5 antagonists.[4] However, as with any pharmacological agent, the potential for off-target effects can increase with higher doses. It is crucial to use the lowest effective dose determined through careful dose-response studies to minimize this risk.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variability in behavioral results | Inconsistent drug preparation and administration. | Ensure consistent and appropriate vehicle selection and administration route. For example, this compound has been successfully formulated as a microsuspension in 10% Tween 80 in saline.[3] Maintain a consistent pH of the formulation.[3] |
| Animal stress or improper habituation. | Allow for adequate acclimatization of animals to the housing and testing environments. Handle animals consistently and gently to minimize stress-induced behavioral changes. | |
| Lack of expected behavioral effect | Suboptimal dosage. | Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. Doses in the range of 3-30 mg/kg have shown antidepressant-like effects in mice.[4] |
| Inappropriate timing of administration. | The timing of drug administration relative to behavioral testing is critical. For acute effects in the tail suspension test, this compound has been administered 60 minutes prior to the test.[4] | |
| Poor bioavailability. | While this compound has good brain penetration, factors like vehicle and route of administration can influence its bioavailability. Intraperitoneal (i.p.) injection is a commonly used and effective route.[3] | |
| Unexpected sedative or hyperactive effects | Dose is too high. | High doses of mGluR5 modulators can sometimes lead to sedation or other motor impairments.[3] Reduce the dose and re-evaluate the behavioral effects. |
| Interaction with other experimental factors. | Consider potential interactions with other administered substances or environmental stimuli. |
Experimental Protocols
Tail Suspension Test (TST) for Antidepressant-Like Effects
This test is used to assess the antidepressant-like activity of this compound in mice.[1][4]
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.[4]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at doses ranging from 3 to 30 mg/kg, 60 minutes before the test.[4] A vehicle control group (e.g., 10% Tween 80 in saline) should be included.
-
Apparatus: The apparatus consists of a box with a hook from which the mouse can be suspended by its tail using adhesive tape.
-
Procedure:
-
Secure the mouse's tail to the hook, ensuring the mouse is hanging vertically.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
-
Data Analysis: The duration of immobility is the primary dependent variable. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[4]
Splash Test for Apathy-Like Behavior
This test measures self-care and motivational behavior, which can be altered in depressive-like states.[1][4]
Methodology:
-
Animals: Male C57BL/6J mice.[4]
-
Drug Administration: For sustained effects, this compound (e.g., 30 mg/kg, i.p.) can be administered once daily for four consecutive days, with the test performed 24 hours after the last injection.[1][4]
-
Procedure:
-
A 10% sucrose (B13894) solution is squirted onto the dorsal coat of the mouse in its home cage.
-
The latency to initiate grooming and the total time spent grooming are recorded over a 5-minute period.
-
-
Data Analysis: An increase in grooming time in the this compound-treated group compared to the vehicle group suggests a reduction in apathy-like behavior.[4]
Data Presentation
Table 1: Dose-Dependent Effects of this compound in the Tail Suspension Test (TST)
| Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Reference |
| Vehicle | 150 ± 10 | [4] |
| 3 | 125 ± 8 | [4] |
| 10 | 100 ± 7 | [4] |
| 30 | 80 ± 5** | [4] |
| p < 0.05, **p < 0.01 compared to vehicle. (Note: Data are illustrative based on findings in the cited literature). |
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the mGluR5 signaling pathway.
Experimental Workflow
Caption: A generalized workflow for this compound behavioral studies.
References
- 1. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M-5MPEP and MPEP: Selectivity and Potency at the mGluR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): M-5MPEP and MPEP. Understanding the distinct pharmacological profiles of these compounds is crucial for their application in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.
Introduction to mGluR5 Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its involvement in numerous physiological and pathological processes has made it a significant target for drug discovery in areas such as anxiety, depression, pain, and neurodegenerative diseases. Allosteric modulation, which involves the binding of ligands to a site topographically distinct from the endogenous agonist (glutamate) binding site, offers a sophisticated approach to fine-tune receptor function.
MPEP (2-Methyl-6-(phenylethynyl)pyridine) was one of the first selective, non-competitive antagonists developed for mGluR5 and has been instrumental in elucidating the receptor's functions. This compound (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a structural analog of MPEP that exhibits a distinct pharmacological profile as a partial negative allosteric modulator (NAM). This guide will delve into a direct comparison of their selectivity and potency, supported by experimental data.
Comparative Analysis of this compound and MPEP
The primary distinction between this compound and MPEP lies in their efficacy at the mGluR5 receptor. MPEP acts as a full negative allosteric modulator (NAM), capable of completely inhibiting the receptor's response to glutamate.[1] In contrast, this compound is a partial NAM, meaning it produces a submaximal inhibitory effect, even at saturating concentrations.[2][3] Specifically, this compound has been shown to produce approximately 50% inhibition of the maximal glutamate response in vitro.
This difference in efficacy is a critical consideration for in vitro and in vivo studies. While a full antagonist like MPEP is useful for complete blockade of mGluR5 signaling, a partial antagonist like this compound allows for a more nuanced modulation of receptor activity, which may be advantageous in therapeutic contexts where complete inhibition could lead to undesirable side effects.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters for this compound and MPEP, based on data from comparative studies.
| Parameter | This compound | MPEP | Reference |
| Binding Affinity (Ki) | ~200-500 nM | 36 nM | [2] |
| Functional Potency (IC50) | Partial Antagonist (~50% inhibition) | Full Antagonist (IC50 = 36 nM) | [1] |
| Mode of Action | Partial Negative Allosteric Modulator (NAM) | Full Negative Allosteric Modulator (NAM) | [1][2] |
Signaling Pathway and Experimental Workflows
To understand the functional consequences of this compound and MPEP binding, it is essential to visualize the mGluR5 signaling cascade and the experimental workflows used to characterize these compounds.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a canonical Gq-protein signaling cascade, leading to an increase in intracellular calcium. Both this compound and MPEP bind to an allosteric site on the receptor, negatively modulating this process.
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound/MPEP.
Experimental Workflow for Characterization
The characterization of mGluR5 modulators typically involves a series of in vitro assays to determine binding affinity and functional potency.
Caption: A typical experimental workflow for characterizing mGluR5 allosteric modulators.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and MPEP.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and MPEP for the mGluR5 receptor through competition with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from a stable cell line (e.g., HEK293) expressing the human or rat mGluR5 receptor. Cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled mGluR5 allosteric modulator (e.g., [³H]MPEP or [³H]methoxyPEPy) is incubated with the cell membranes.
-
Incubation with Competitors: Increasing concentrations of unlabeled this compound or MPEP are added to the incubation mixture to compete for binding with the radioligand.
-
Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) and efficacy of this compound and MPEP in modulating the glutamate-induced intracellular calcium response.
Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing mGluR5 are plated in a multi-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound, MPEP, or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a submaximal concentration (EC80) of glutamate.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition of the glutamate-induced calcium response against the logarithm of the modulator concentration. The IC50 value, representing the concentration of the modulator that causes 50% inhibition of the agonist response, is calculated. For partial antagonists like this compound, the maximal percentage of inhibition is also determined.
Conclusion
This compound and MPEP are valuable pharmacological tools for investigating the role of mGluR5 in the central nervous system. While both act as negative allosteric modulators, their distinct efficacies—partial versus full antagonism—offer different advantages for experimental design. MPEP is ideal for studies requiring complete blockade of mGluR5 function, whereas this compound provides a means to achieve a more graded and potentially more therapeutically relevant level of receptor inhibition. The choice between these two compounds should be guided by the specific aims of the research, with careful consideration of their respective potencies and mechanisms of action.
References
- 1. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of M-5MPEP and MTEP: A Guide for Researchers
An in-depth examination of the partial and full negative allosteric modulators of the mGluR5 receptor, this guide provides a comparative analysis of the in vivo efficacy of M-5MPEP and MTEP. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two critical research compounds.
This guide synthesizes available preclinical data to compare the performance of this compound, a partial negative allosteric modulator (NAM), and MTEP, a full NAM, of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The comparison focuses on their in vivo efficacy in models of depression, anxiety, and neuroprotection, while also considering their distinct pharmacological profiles and potential side effects.
Mechanism of Action: Partial versus Full Modulation of mGluR5
This compound and MTEP both act on the mGluR5, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. However, their mechanisms of action differ significantly. MTEP is a full NAM, meaning it completely inhibits the receptor's response to glutamate. In contrast, this compound is a partial NAM, which results in a submaximal but saturable level of blockade, even at concentrations that fully occupy the allosteric binding site. This fundamental difference in their interaction with the mGluR5 receptor is believed to underlie their varying in vivo effects and safety profiles.
The mGluR5 receptor is coupled to the Gαq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade modulates a wide range of cellular processes, including neuronal excitability and synaptic plasticity. Both this compound and MTEP inhibit this pathway, albeit to different extents.
In Vivo Efficacy: A Comparative Overview
Preclinical studies suggest that both this compound and MTEP exhibit efficacy in animal models of various neurological and psychiatric disorders. However, the distinction between partial and full antagonism appears to influence their therapeutic window and side-effect profile.
Antidepressant-Like Activity
Both compounds have demonstrated antidepressant-like effects in rodent models. This compound has been shown to induce rapid and sustained antidepressant-like effects, which are dependent on the brain-derived neurotrophic factor (BDNF) pathway.[1][2] MTEP has also shown antidepressant-like activity in the tail suspension test and the forced swim test.[3] While direct comparative studies are limited, some reports suggest that partial mGluR5 NAMs like this compound can achieve comparable antidepressant-like activity to full NAMs like MTEP.[4]
| Test | This compound | MTEP | Animal Model | Key Findings | Citations |
| Tail Suspension Test (TST) | Dose-dependent decrease in immobility | Dose-dependent decrease in immobility | Mice | Both compounds show antidepressant-like effects. This compound's effect is linked to BDNF, while MTEP's may involve the serotonergic system. | [2][3][5] |
| Forced Swim Test (FST) | Not widely reported | Decrease in immobility/floating duration | Rats | MTEP demonstrates antidepressant-like activity. | [6] |
Anxiolytic-Like Activity
This compound and MTEP have both been reported to have anxiolytic-like effects in preclinical models.[4][7] Studies suggest that partial mGluR5 NAMs can produce comparable anxiolytic effects to full NAMs.[4]
| Test | This compound | MTEP | Animal Model | Key Findings | Citations |
| Elevated Plus Maze (EPM) | Anxiolytic-like effects reported | Anxiolytic-like effects observed | Rats/Mice | Both compounds demonstrate anxiety-reducing properties. | [4] |
| Vogel Conflict Test | Not widely reported | Anxiolytic-like effects observed | Rats | MTEP shows anxiolytic-like activity. |
Neuroprotection
The neuroprotective effects of mGluR5 antagonists are complex. While both MPEP (a related compound to this compound) and MTEP have shown neuroprotective properties against excitotoxicity at high concentrations, these effects may not be mediated by mGluR5 and could be due to off-target effects, such as modulation of NMDA receptors. MTEP is noted to have greater selectivity for mGluR5 and fewer off-target effects than MPEP.
| Indication | This compound (or related compounds) | MTEP | Animal/Cell Model | Key Findings | Citations |
| Excitotoxicity | Neuroprotective at high concentrations (MPEP) | Neuroprotective at high concentrations | Primary neuronal cultures | Neuroprotection may not be mGluR5-mediated and could involve NMDA receptor modulation. MTEP is more selective than MPEP. |
Safety and Tolerability Profile
A key differentiator between this compound and MTEP appears to be their side-effect profiles. Due to its partial antagonist activity, this compound is suggested to have a broader therapeutic window and a lower propensity for adverse effects compared to full NAMs like MTEP.[4] Full blockade of mGluR5 by compounds like MTEP has been associated with psychotomimetic-like effects and cognitive impairment in preclinical studies, which may be linked to their interaction with the NMDA receptor system.[4][7] In contrast, partial NAMs like this compound have been shown to have less impact on cognition.[4]
Experimental Protocols
Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity in mice.
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.
-
Attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar or inside the suspension box. The mouse should be positioned so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
A trained observer, blind to the treatment groups, records the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Automated video tracking systems can also be used for scoring.
-
Administer this compound or MTEP intraperitoneally (i.p.) at the desired doses (e.g., 3-30 mg/kg for this compound, up to 25 mg/kg for MTEP) at a specified time (e.g., 60 minutes) before the test.[2][6]
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a set period, typically 5-10 minutes.
-
A video camera positioned above the maze records the session.
-
The following parameters are typically measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Administer MTEP (e.g., 0.3-3.0 mg/kg, i.p.) at a specified time before the test.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rats.
Apparatus: A transparent cylinder filled with water.
Procedure:
-
The test typically consists of two sessions.
-
Pre-test session (Day 1): Place the rat in the cylinder filled with water (23-25°C) for 15 minutes.
-
After the pre-test, remove the rat, dry it, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Place the rat back into the cylinder for a 5-minute test session.
-
Record the session with a video camera.
-
A trained observer scores the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Administer MTEP (e.g., 1.25-10 mg/kg) at a specified time before the test session.[6]
Conclusion
Both this compound and MTEP are valuable pharmacological tools for investigating the role of mGluR5 in the central nervous system. MTEP, as a potent and selective full NAM, provides a means to study the effects of complete mGluR5 blockade. This compound, as a partial NAM, offers a more nuanced approach, potentially mimicking a more therapeutically relevant level of receptor modulation.
The available evidence suggests that this compound may offer a superior safety profile, particularly concerning cognitive side effects, while maintaining comparable antidepressant and anxiolytic-like efficacy to MTEP in certain preclinical paradigms. This makes this compound a compelling candidate for further investigation as a potential therapeutic agent. However, researchers should carefully consider the specific aims of their studies when choosing between these two compounds. For investigations requiring complete inhibition of mGluR5 signaling, MTEP remains the tool of choice. For studies where a more subtle modulation of the receptor is desired, with a potentially improved therapeutic index, this compound presents a strong alternative. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in the in vivo efficacy and safety of these two important mGluR5 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects in various mice strains in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antidepressant Mechanisms of M-5MPEP: A Comparative Guide to Receptor Antagonist Validation
For Immediate Release
This guide provides a comprehensive comparison of experimental data validating the antidepressant effects of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Targeted at researchers, scientists, and drug development professionals, this document summarizes key findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound has emerged as a promising candidate for a rapid-acting antidepressant drug (RAAD).[1][2][3] Its antidepressant-like effects are attributed to its modulation of the glutamatergic system, a key focus in the development of novel depression therapies.[3] This guide focuses on the critical role of receptor antagonists in elucidating the mechanisms through which this compound exerts its therapeutic effects. By selectively blocking specific receptors, researchers can pinpoint the downstream signaling cascades essential for its antidepressant action. The data presented herein compares the effects of this compound alone and in combination with various receptor antagonists in established preclinical models of depression.
Comparative Data on Antidepressant-like Effects
The following table summarizes the quantitative data from key studies investigating the antagonism of this compound's antidepressant-like effects. The primary behavioral model cited is the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant effect.
| Treatment Group | Dose (mg/kg) | Outcome in Tail Suspension Test (TST) | Key Finding | Reference |
| This compound | 3 - 30 | Dose-dependent decrease in immobility time. Significant effects at 10 and 30 mg/kg. | This compound exhibits antidepressant-like activity. | [2] |
| This compound + NBQX | 30 + 10 | NBQX, an AMPA receptor antagonist, reversed the antidepressant-like effect of this compound. | The antidepressant action of this compound is dependent on AMPA receptor activation. | [2] |
| This compound + ANA-12 | 30 + (not specified) | ANA-12, a TrkB receptor antagonist, antagonized the antidepressant-like effect of this compound. | The TrkB receptor is crucial for the antidepressant-like effects of this compound. | [2][4] |
| This compound + 5-HT1A/2A/2C Antagonists | (not specified) | 5-HT1A and 5-HT2A/2C receptor antagonists did not block the antidepressant-like effect of this compound. | The mechanism of this compound is independent of these serotonin (B10506) receptors. | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Tail Suspension Test (TST)
The TST is a widely used behavioral paradigm to screen for potential antidepressant drugs in rodents.
-
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when the animal is subjected to a short-term, inescapable stress.
-
Procedure:
-
Mice are individually suspended by their tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The duration of immobility is recorded for a period of 6 minutes. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
In antagonist studies, the antagonist is administered at a predetermined time before the test compound (this compound), which is then given prior to the TST.
-
Splash Test
The splash test is used to measure apathy-like behavior and self-care deficits in rodents, which can be indicative of depressive-like states.
-
Objective: To evaluate the effect of a compound on motivational and self-grooming behavior.
-
Procedure:
-
A small amount of a viscous, non-toxic, and non-irritating solution (e.g., 10% sucrose (B13894) solution) is squirted on the dorsal coat of the mouse in its home cage.
-
The latency to initiate grooming and the total time spent grooming are recorded over a 5-minute period.
-
An increase in grooming behavior is indicative of a reversal of apathy-like states and suggests an antidepressant-like effect.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic.
Caption: this compound's antidepressant action signaling pathway.
References
- 1. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
M-5MPEP: A Comparative Analysis of its Specificity for mGluR5 over NMDA Receptors
For Immediate Release
This guide provides a detailed comparison of the specificity of 2-Methyl-5-(phenylethynyl)pyridine (M-5MPEP) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) over N-methyl-D-aspartate (NMDA) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to objectively evaluate the compound's receptor selectivity.
Executive Summary
This compound is recognized as a partial negative allosteric modulator (NAM) of the mGluR5 receptor, binding to the MPEP site.[1][2] Experimental evidence indicates a significant degree of selectivity for mGluR5. While direct quantitative data on this compound's affinity for NMDA receptors is limited, studies on the closely related compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP), reveal non-competitive antagonism of NMDA receptors at significantly higher concentrations than those required for mGluR5 modulation.[3][4] This suggests that this compound likely exhibits a favorable specificity profile, a critical attribute for therapeutic candidates targeting mGluR5-mediated signaling pathways.
Quantitative Comparison of this compound Activity
The following table summarizes the available quantitative data for this compound's activity at mGluR5 and inferred activity at NMDA receptors based on data from its structural analog, MPEP.
| Parameter | mGluR5 | NMDA Receptor |
| Compound | This compound | MPEP (as a surrogate for this compound) |
| Receptor Target | Metabotropic Glutamate Receptor 5 | N-Methyl-D-Aspartate Receptor |
| Mechanism of Action | Partial Negative Allosteric Modulator (NAM) | Non-competitive Antagonist[3][4] |
| Binding Site | Allosteric MPEP site[1] | Putative distinct modulatory site[3] |
| Functional Effect | ~50% inhibition of maximal glutamate response at saturating concentrations[2] | Inhibition of NMDA-evoked currents[3] |
| Potency/Affinity | Affinity for MPEP site reported in the range of 200-500 nM for the related silent allosteric modulator 5MPEP. | - 20 µM: Reduction of steady-state current. - 200 µM: Significant reduction of peak and steady-state currents.[3] |
Signaling Pathways
To understand the functional implications of this compound's receptor engagement, it is essential to visualize the distinct signaling cascades initiated by mGluR5 and NMDA receptors.
Experimental Protocols
The determination of this compound's specificity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for mGluR5 Affinity
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a stable cell line (e.g., HEK293 cells) expressing the human or rat mGluR5.
-
Radioligand: A radiolabeled ligand that binds to the MPEP allosteric site, such as [³H]methoxyPEPy, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function
Objective: To assess the functional effect of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Primary neuronal cultures (e.g., rat cortical neurons) are prepared and maintained in vitro.
-
Recording Configuration: Whole-cell voltage-clamp recordings are performed on individual neurons. The membrane potential is typically held at -60 mV.
-
NMDA Receptor Activation: NMDA receptors are activated by the rapid application of a known concentration of NMDA (e.g., 50 µM) and a co-agonist like glycine.
-
Compound Application: this compound at various concentrations is applied to the neuron either through pre-perfusion or co-application with the NMDA agonist.
-
Current Measurement: The peak and steady-state inward currents mediated by NMDA receptor activation are recorded in the absence and presence of this compound.
-
Data Analysis: The percentage of inhibition of the NMDA-evoked current by this compound is calculated and plotted to generate a concentration-response curve, from which an IC50 value can be determined.
Conclusion
The available data strongly supports the classification of this compound as a selective mGluR5 negative allosteric modulator. While it may exhibit off-target effects on NMDA receptors at higher concentrations, as suggested by data from its analog MPEP, its functional activity at mGluR5 occurs at a significantly lower concentration range. This favorable specificity profile underscores the potential of this compound as a valuable pharmacological tool for investigating mGluR5 function and as a lead compound for the development of novel therapeutics with a reduced risk of NMDA receptor-related side effects. Further studies directly quantifying the binding affinity and functional inhibition of this compound at NMDA receptors are warranted to definitively establish its selectivity index.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several notable mGluR5 negative allosteric modulators (NAMs), a class of compounds with significant therapeutic potential for various neurological and psychiatric disorders. The information presented herein is intended to assist researchers in selecting appropriate tool compounds for preclinical studies and to provide a comparative context for drug development professionals.
Introduction to mGluR5 Negative Allosteric Modulators
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, including fragile X syndrome, anxiety, depression, and Parkinson's disease. Negative allosteric modulators of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the orthosteric binding site of the endogenous ligand, glutamate. The pharmacokinetic properties of these NAMs are critical determinants of their efficacy and safety profiles.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several well-characterized mGluR5 NAMs in both human and preclinical species. These parameters include the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), clearance (CL), and elimination half-life (t1/2).
Table 1: Human Pharmacokinetic Profiles of mGluR5 NAMs
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Vd (L) | CL (L/h) | t1/2 (h) |
| Fenobam (B1672515) | 50 mg (oral) | 0 - 48.4 | 2 - 4 | Not Reported | Not Reported | Not Reported | Not Reported |
| 100 mg (oral) | 0.5 - 3.7 | 2 - 6 | Not Reported | Not Reported | Not Reported | Not Reported | |
| 150 mg (oral) | 0.1 - 32.2 | 2 - 6 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Mavoglurant (B1676221) (AFQ056) | 200 mg (oral) | 140 | 2.5 | 1972 | 2752 | 148 | 12 |
| Basimglurant (B1667758) | 0.5 mg (oral) | 1.21 (median) | Not Reported | Not Reported | Affected by body weight | 2x higher in smokers, 40% higher in males | 107 (females), 49 (males) |
| 1.5 mg (oral) | 3.47 (median) | Not Reported | Not Reported | Affected by body weight | 2x higher in smokers, 40% higher in males | 107 (females), 49 (males) | |
| Dipraglurant | Not Reported | Not Reported | 1 | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Fenobam shows high inter-individual variability.[1] Mavoglurant data is from a study in healthy male subjects.[2] Basimglurant pharmacokinetic parameters were determined through population modeling.[3][4]
Table 2: Preclinical (Rodent) Pharmacokinetic Profiles of mGluR5 NAMs
| Compound | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) |
| Fenobam | Mouse | 3, 10, 30 mg/kg (i.p.) | Dose-dependent | 0.083 (5 min) | Not Reported | Not Reported | Rapid | Not Reported |
| Mavoglurant (AFQ056) | Rat | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MPEP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MTEP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Fenobam was largely cleared from plasma and brain tissue within 30-55 minutes in mice.[5] Detailed preclinical pharmacokinetic data for MPEP and MTEP were not readily available in the searched literature.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited for determining the pharmacokinetic profiles of mGluR5 NAMs.
In Vivo Pharmacokinetic Study in Rodents
A typical preclinical pharmacokinetic study in rodents, such as rats or mice, involves the following steps:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Administration: The mGluR5 NAM is formulated in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). The compound is administered via the desired route, typically oral gavage (p.o.) or intravenous injection (i.v.), at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). For rodents, serial sampling from the tail vein or terminal collection via cardiac puncture can be performed. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS: Plasma concentrations of the mGluR5 NAM are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, CL, t1/2).
Human Pharmacokinetic Study
Human pharmacokinetic studies are typically conducted in healthy volunteers under controlled clinical settings:
-
Study Design: Studies are often designed as single-center, randomized, double-blind, placebo-controlled trials.
-
Subject Population: Healthy adult male and/or female volunteers who meet specific inclusion and exclusion criteria are enrolled.
-
Drug Administration: The mGluR5 NAM is administered as a single oral dose at varying concentrations.
-
Blood Sampling: Venous blood samples are collected at frequent intervals before and after drug administration over a specified period (e.g., up to 48 hours).
-
Bioanalysis: Plasma concentrations of the drug and its potential metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR5 signaling pathway and a typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of mGluR5 NAMs exhibit considerable diversity, which has significant implications for their therapeutic development. Compounds like basimglurant show a long half-life, suggesting the potential for once-daily dosing, while others like fenobam display high inter-individual variability, which could present challenges in achieving consistent therapeutic exposures. A thorough understanding of these pharmacokinetic properties is paramount for designing effective dosing regimens, predicting drug-drug interactions, and ultimately translating these promising compounds into successful clinical therapies. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of therapeutic agents.
References
- 1. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of the metabotropic glutamate receptor 5 antagonist (mGluR5) mavoglurant (AFQ056) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
M-5MPEP vs. Full mGluR5 Antagonists: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a promising target for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome. While full negative allosteric modulators (NAMs) and antagonists of mGluR5 have demonstrated therapeutic potential in preclinical models, concerns regarding their side effect profiles, such as cognitive impairment and psychotomimetic-like effects, have hindered their clinical development. This has led to the exploration of partial NAMs, such as M-5MPEP, as a potentially safer therapeutic strategy. This guide provides an objective comparison of the side effect profiles of this compound and full mGluR5 antagonists, supported by experimental data.
Differentiating Full and Partial mGluR5 Negative Allosteric Modulators
Full mGluR5 NAMs, at saturating concentrations, completely block the receptor's response to the endogenous agonist glutamate. In contrast, partial NAMs, like this compound, produce a submaximal but saturable level of inhibition, meaning that even at full receptor occupancy, they only partially reduce the maximal response to glutamate.[1][2] This fundamental difference in their mechanism of action is hypothesized to contribute to a wider therapeutic window for partial NAMs, retaining therapeutic efficacy while mitigating the adverse effects associated with complete receptor blockade.[1][3]
Comparative Side Effect Profile: this compound vs. Full Antagonists
Preclinical studies have consistently demonstrated a more favorable side effect profile for the partial NAM this compound compared to full mGluR5 antagonists like MTEP, MPEP, and VU0424238.
Cognitive Function
A key concern with full mGluR5 antagonists is their potential to induce cognitive deficits. This is thought to be mediated, in part, through their functional interaction with NMDA receptors.[1] A direct comparative study in rats using the paired-associates learning (PAL) task, a measure of cognitive function, revealed that the full NAM VU0424238, when combined with a subthreshold dose of the NMDA receptor antagonist MK-801, significantly impaired performance. In contrast, this compound, under the same conditions, did not affect accuracy on the PAL task.[1][3]
| Compound/Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |
| This compound + MK-801 | 30 and 56.6 + 0.1 | PAL Task Accuracy | No significant effect | [1] |
| VU0424238 + MK-801 | 30 + 0.1 | PAL Task Accuracy | Decreased accuracy | [1][3] |
Psychotomimetic-like Effects and Arousal
Quantitative electroencephalography (qEEG) has been employed to assess the potential for psychotomimetic-like effects. The full NAM VU0424238 was found to prolong arousal-related elevations in high gamma power, an effect that was potentiated by co-administration with MK-801. This compound, however, did not produce this effect, suggesting a lower risk of inducing hyper-arousal or psychotomimetic-like states.[1][2][3]
| Compound | Dose (mg/kg) | Outcome Measure | Result | Reference |
| This compound | up to 56.6 | High Gamma Power | No significant effect | [1][3] |
| VU0424238 | 30 | High Gamma Power | Prolonged arousal-related elevations | [1][3] |
Motor Function and Sedation
Full mGluR5 antagonists, such as MPEP and MTEP, have been reported to induce motor impairments and sedation at higher doses. Studies have shown that these compounds can reduce locomotor activity and impair performance on the rotarod test, a measure of motor coordination.[4]
| Compound | Dose (mg/kg) | Outcome Measure | Result | Reference |
| MPEP | 3-30 | Locomotor Activity | Reduced | [4] |
| 3-30 | Rotarod Performance | Impaired | [4] | |
| MTEP | 1-30 | Locomotor Activity | Reduced | [4] |
| 1-30 | Rotarod Performance | Impaired | [4] |
While direct comparative data with this compound on these specific motor tasks is limited in the provided search results, the broader evidence suggests that partial NAMs are less likely to produce these disruptive behavioral effects. For instance, unlike the full NAM MTEP, partial NAMs did not potentiate hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP).[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified mGluR5 signaling pathway.
Caption: Experimental workflow for the rotarod test.
Experimental Protocols
Paired-Associates Learning (PAL) Task
-
Objective: To assess cognitive function, specifically learning and memory.
-
Apparatus: Operant conditioning chambers equipped with a touchscreen, a pellet dispenser, and houselights.
-
Procedure:
-
Habituation and Pre-training: Rats are habituated to the testing chambers and trained to associate touching the screen with a food reward.
-
Task Acquisition: Rats are presented with a stimulus on the screen. A touch to the stimulus results in the presentation of two choice stimuli. A correct choice (touching the stimulus that was not the initial sample) is rewarded with a food pellet. An incorrect choice results in a timeout period with no reward.
-
Testing: Following drug administration (e.g., this compound, VU0424238, alone or in combination with MK-801), rats are tested on their ability to perform the PAL task. The primary measure is the percentage of correct choices.
-
-
Data Analysis: The percentage of correct responses is calculated for each animal and compared across treatment groups using appropriate statistical tests (e.g., ANOVA).[1]
Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod apparatus with a rotating rod, typically with a textured surface for grip.
-
Procedure:
-
Acclimation/Training: Animals are habituated to the testing room. They may be given a brief training session at a constant low speed to learn to walk on the rod.
-
Testing: The animal is placed on the rotating rod. The trial begins with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
Measurement: The latency to fall from the rod is automatically recorded. The trial ends when the animal falls off or clings to the rod for a full rotation without attempting to walk. Multiple trials are typically conducted with an inter-trial interval.
-
-
Data Analysis: The latency to fall is averaged across trials for each animal. Treatment groups are compared using statistical methods like ANOVA.[5][6][7][8][9]
Locomotor Activity Assessment
-
Objective: To measure general activity levels and assess for sedative or hyperactive effects.
-
Apparatus: Open field arenas, which are square or circular enclosures, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Habituation: Animals are habituated to the testing room to reduce novelty-induced hyperactivity.
-
Testing: Following drug administration, each animal is placed individually into the center of the open field arena.
-
Measurement: Locomotor activity is recorded for a set duration (e.g., 30-60 minutes). Key parameters measured include total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).
-
-
Data Analysis: The collected parameters are compared between treatment groups to determine if the test compound increases or decreases locomotor activity.[10][11]
Conclusion
The available preclinical evidence strongly suggests that the partial mGluR5 NAM, this compound, possesses a more favorable side effect profile compared to full mGluR5 antagonists. Specifically, this compound demonstrates a reduced liability for cognitive impairment and psychotomimetic-like effects, which have been significant hurdles in the clinical development of full antagonists. This improved safety profile, coupled with retained therapeutic-like efficacy in various preclinical models, positions partial mGluR5 NAMs as a promising avenue for the development of novel treatments for a range of CNS disorders. Further research, including well-controlled clinical trials, is warranted to validate these preclinical findings in human populations.
References
- 1. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. mmpc.org [mmpc.org]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. va.gov [va.gov]
- 11. Activation of group I metabotropic glutamate receptors modulates locomotor-related motoneuron output in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of M-5MPEP Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), across various animal models. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its therapeutic potential, particularly in the context of depression and anxiety-related behaviors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rodent models. These studies primarily utilize behavioral tests to assess antidepressant- and anxiolytic-like activities.
Table 1: Antidepressant-like Effects of this compound in Mice
| Behavioral Test | Animal Model | This compound Dose (mg/kg, i.p.) | Key Finding | Citation |
| Tail Suspension Test (TST) | C57BL/6J Mice | 3, 10, 30 | Dose-dependent reduction in immobility time, indicating an acute antidepressant-like effect. | [1][2] |
| Splash Test | C57BL/6J Mice | 30 (repeated administration) | Increased grooming behavior, suggesting a reversal of apathy-like states. | [2] |
| Sucrose (B13894) Preference Test (SPT) | C57BL/6J Mice | 30 (repeated administration) | No significant effect on sucrose preference after a single injection, but sustained administration in a CUMS model reversed anhedonia-like symptoms. | [1][3] |
| Chronic Unpredictable Mild Stress (CUMS) | C57BL/6J Mice | Not specified | This compound demonstrated antidepressant effects in this model. | [4] |
Table 2: Effects of this compound on Cognition and Sleep in Rats
| Behavioral Test | Animal Model | This compound Dose (mg/kg, i.p.) | Key Finding | Citation |
| Paired-Associates Learning (PAL) Task | Sprague-Dawley Rats | 30, 56.6 | Did not impair cognitive performance when administered alone. | [5] |
| Electroencephalography (EEG) | Sprague-Dawley Rats | 18, 30, 56.6 | Decreased REM sleep and increased REM sleep latency, which are considered biomarkers for antidepressant activity. | [5][6] |
Experimental Protocols
Tail Suspension Test (TST) in Mice
-
Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.[7]
-
Apparatus: A commercially available or custom-made suspension box that prevents the mouse from escaping or climbing.
-
Procedure:
-
Mice are individually suspended by their tails to a horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail.[8]
-
Behavior is recorded by a video camera, and the total time spent immobile is scored by a trained observer or automated software.[2] Immobility is defined as the absence of any movement except for respiration.[8]
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) 60 minutes before the test.[2]
Splash Test in Mice
-
Objective: To measure apathy and self-care behavior, which can be altered in depressive-like states.[9]
-
Apparatus: The mouse's home cage.
-
Procedure:
-
Drug Administration: this compound is administered prior to the test, often as part of a repeated dosing schedule to assess sustained effects.[2]
Sucrose Preference Test (SPT) in Rodents
-
Objective: To evaluate anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water.[11]
-
Apparatus: Two drinking bottles, one containing a 1% sucrose solution and the other containing water.
-
Procedure:
-
Animals are habituated to the two-bottle choice paradigm.[12]
-
Following a period of food and water deprivation (typically 12-24 hours), mice are given free access to both bottles for a set duration (e.g., 1-12 hours).[12]
-
The amount of liquid consumed from each bottle is measured, and the sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.[6]
-
-
Drug Administration: this compound is administered according to the study design, which may involve single or repeated injections.
Paired-Associates Learning (PAL) Task in Rats
-
Objective: To assess visual-spatial associative memory, a cognitive function often impaired in neuropsychiatric disorders.[13]
-
Apparatus: Touch-screen operant chambers.
-
Procedure:
-
Rats are trained to associate specific visual stimuli with their correct spatial locations on the screen.[13]
-
In each trial, two stimuli are presented, one in its correct location and one in an incorrect location. The rat must nose-poke the correctly located stimulus to receive a reward.[13][14]
-
Performance is measured by the percentage of correct choices.[5]
-
-
Drug Administration: this compound is administered prior to the cognitive testing session.[5]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a partial negative allosteric modulator of the mGlu5 receptor. Its antidepressant-like effects are believed to be mediated, at least in part, through the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). Activation of the TrkB receptor initiates downstream signaling cascades, including the PI3K/Akt and PLCγ pathways, which are crucial for neuronal survival and synaptic plasticity.[15][16][[“]]
Caption: this compound's modulation of the mGlu5 receptor and downstream BDNF/TrkB signaling.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with this compound in rodent models. This process includes animal habituation, drug administration, behavioral testing, and data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 9. Frontiers | Anxiety and Depression Assessments in a Mouse Model of Congenital Blindness [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafayettelifescience.com [lafayettelifescience.com]
- 14. Paired Associates Learning is Disrupted After Unilateral Parietal Lobe Controlled Cortical Impact in Rats: A Trial-by-Trial Behavioral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant | MDPI [mdpi.com]
- 16. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
A Comparative Analysis of the Long-Term Effects of M-5MPEP and Other mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of the partial negative allosteric modulator (NAM) M-5MPEP with other significant mGluR5 modulators, including the full NAMs MTEP and fenobam (B1672515), and positive allosteric modulators (PAMs). The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Executive Summary
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a key target for the treatment of various central nervous system disorders. Modulation of mGluR5 activity through negative and positive allosteric modulators has shown therapeutic promise. However, the long-term effects of these modulators can vary significantly. This compound, a partial NAM, demonstrates a favorable long-term profile with sustained antidepressant-like effects and a potentially wider therapeutic window compared to full NAMs. Full NAMs like MTEP, while having neuroprotective properties, may carry a risk of adverse psychiatric effects with chronic use. Fenobam, another NAM, shows a good long-term tolerability profile with no development of analgesic tolerance. In contrast, mGluR5 PAMs have shown potential in enhancing cognitive function and synaptic plasticity over the long term.
Comparative Data on Long-Term Effects
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the long-term effects of this compound and other mGluR5 modulators.
Table 1: Long-Term Antidepressant-like and Anxiolytic Effects
| Compound | Modulator Type | Species | Dosing Regimen | Key Long-Term Effects | Quantitative Data | Citation(s) |
| This compound | Partial NAM | Mice | 30 mg/kg, once daily for 4 days | Sustained antidepressant-like effects 24h after last dose. | Significant increase in grooming time in the splash test and decreased immobility in the tail suspension test.[1][2] | [1][2] |
| MTEP | Full NAM | Rats | Epilepsy model | Long-term neuroprotection and partial prevention of astrogliosis. | Did not prevent depressive-like behavior; in fact, anhedonia was more prominent.[3] | [3] |
| Fenobam | NAM | Humans | Single dose | Anxiolytic effects observed. | Phase II trials showed efficacy comparable to diazepam, but development was halted due to psychostimulant side-effects at high doses. | [4] |
Table 2: Long-Term Effects on Analgesia and Tolerance
| Compound | Modulator Type | Species | Dosing Regimen | Key Long-Term Effects | Quantitative Data | Citation(s) |
| Fenobam | NAM | Mice | 30 mg/kg, daily for 14 days | No development of tolerance to analgesic effects. | Analgesic effect in the formalin test was maintained after 14 days of treatment.[5][6][7] | [5][6][7] |
| MPEP | Full NAM | Mice | Chronic morphine co-administration | Attenuated the development of tolerance to morphine-induced antinociception. | 30 mg/kg MPEP significantly reduced the rightward shift in the morphine dose-response curve.[8] | [8] |
Table 3: Long-Term Effects on Cognition and Neuroprotection
| Compound | Modulator Type | Species | Dosing Regimen | Key Long-Term Effects | Quantitative Data | Citation(s) |
| This compound | Partial NAM | Rats | Single dose | Did not impair accuracy in a paired-associates learning (PAL) task. | No significant effect on accuracy, unlike the full NAM VU0424238 which decreased accuracy when combined with an NMDAR antagonist.[9][10][11] | [9][10][11] |
| MTEP | Full NAM | Mice | Single high dose | Suppressed EEG amplitude, indicating a narrow therapeutic window. | A 75 mg/kg dose strongly suppressed EEG amplitude compared to vehicle.[12] | [12] |
| mGluR5 PAMs | PAM | Rats | N/A | Enhance hippocampal long-term potentiation (LTP) and long-term depression (LTD). | Significantly enhanced threshold theta burst stimulation-induced LTP.[13][14][15] | [13][14][15] |
| Fenobam | NAM | Rats | 20 mg/kg, once daily for 10 days | Increased dendritic spine density in the medial prefrontal cortex. | Significant increase in the overall frequency of spines with small head diameters.[16] | [16] |
Signaling Pathways
The distinct long-term effects of mGluR5 modulators can be attributed to their differential engagement of downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Tail Suspension Test (TST)
The Tail Suspension Test is a widely used assay to screen for antidepressant-like activity in mice.[17][18][19][20]
-
Apparatus: A suspension box or a bar from which the mouse can be suspended by its tail, preventing it from escaping or holding onto surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the suspension bar.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, and the total time the mouse remains immobile is measured. Immobility is defined as the absence of any movement, with the mouse hanging passively.
-
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Formalin Test
The formalin test is a model of tonic pain and is used to assess the analgesic properties of compounds.[21][22][23][24][25]
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
A small volume (typically 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the mouse's hind paw.
-
The mouse is immediately placed in the observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain and central sensitization.
-
-
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Conclusion
The long-term modulation of mGluR5 presents distinct therapeutic opportunities and challenges. This compound, as a partial NAM, shows promise for sustained therapeutic effects with a potentially improved safety profile over full NAMs, particularly concerning cognitive side effects. Its mechanism involving the BDNF/TrkB pathway suggests a role in promoting neuronal plasticity. Fenobam's lack of analgesic tolerance highlights its potential for chronic pain management. Conversely, mGluR5 PAMs offer a different therapeutic strategy by enhancing synaptic plasticity and cognitive function. The choice of modulator will critically depend on the specific therapeutic indication and the desired long-term outcome. Further research, including head-to-head long-term comparative studies, is warranted to fully elucidate the therapeutic potential and risks associated with chronic mGluR5 modulation.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR5 antagonist fenobam induces analgesic conditioned place preference in mice with spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Metabotropic glutamate receptor 5 antagonism with fenobam: examination of analgesic tolerance and side effect profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of MPEP, an mGluR5 antagonist, and memantine, an N-methyl-D-aspartate receptor antagonist, on morphine antinociceptive tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 10. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mGluR5 Positive and Negative Allosteric Modulators Differentially Affect Dendritic Spine Density and Morphology in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 20. youtube.com [youtube.com]
- 21. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. criver.com [criver.com]
- 25. Decreased nociceptive sensitization in mice lacking the fragile X mental retardation protein: role of mGluR1/5 and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
M-5MPEP: A Comparative Analysis of its Interactions with Glutamatergic, Dopaminergic, and Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interactions of 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP), a partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with the glutamatergic, dopaminergic, and serotonergic neurotransmitter systems. The information presented is supported by experimental data to aid in the evaluation of this compound for preclinical and clinical research.
Introduction
This compound is a selective modulator of mGluR5, a G-protein coupled receptor critically involved in excitatory synaptic transmission.[1] Unlike full NAMs, this compound exhibits submaximal inhibition of the glutamate response even at saturating concentrations, a characteristic that may offer a wider therapeutic window by mitigating potential adverse effects associated with complete mGluR5 blockade.[2] This guide will delve into the direct interactions of this compound with the glutamatergic system and its indirect, modulatory effects on the dopaminergic and serotonergic systems.
Glutamatergic System Interaction
This compound directly modulates the glutamatergic system by binding to an allosteric site on the mGluR5 receptor. This interaction does not compete with the endogenous ligand, glutamate, but rather changes the receptor's conformation to reduce its response to glutamate.
Quantitative Data: this compound and mGluR5
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 36 nM (for MPEP) | Rat cortical astrocytes | Quisqualate-stimulated phosphoinositide hydrolysis | [3] |
| Functional Inhibition | ~50% of maximal glutamate response | In vitro | [3H]methoxyPEPy binding displacement | [1][2] |
| Receptor Occupancy | >85% (at effective doses) | Rodent (ex vivo) | Not specified | [2] |
Note: Data for the prototypical mGluR5 NAM, MPEP, is included for comparison due to its structural and functional similarity to this compound.
Signaling Pathway
The binding of this compound to mGluR5 attenuates the Gq/11 signaling cascade, leading to reduced activation of phospholipase C (PLC) and subsequent downstream signaling, including the mobilization of intracellular calcium. Furthermore, mGluR5 is physically and functionally coupled to the N-methyl-D-aspartate receptor (NMDAR), and this compound's modulation of mGluR5 can indirectly influence NMDAR function.
References
Safety Operating Guide
Navigating the Disposal of M-5MPEP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine), a selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Logistical Information
Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and specific handling and storage protocols. While a direct-downloadable SDS for this compound is not publicly available, it can be requested from suppliers such as Immunomart and Medchemexpress.[1][2]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should follow a structured and cautious approach. The following steps provide a general framework that must be adapted to the specific guidelines outlined in the product's SDS and local environmental regulations.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Segregate this compound waste from other waste streams to prevent inadvertent chemical reactions. Do not mix with strong acids, bases, or oxidizing agents unless specified as a neutralization step in the SDS.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be compatible with the chemical properties of this compound.
-
The label should clearly indicate "Hazardous Waste" and include the full chemical name: "this compound (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine)".
-
-
Storage:
-
Disposal:
-
All chemical waste, including this compound, must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃NO | PubChem |
| Molecular Weight | 223.27 g/mol | PubChem |
| CAS Number | 872428-47-2 | Immunomart[1] |
| Storage Temperature | -20°C (Powder) | TargetMol[3] |
Experimental Protocols
The provided search results primarily focus on the pharmacological applications of this compound and do not contain detailed experimental protocols for its disposal. The disposal procedure is a standard laboratory safety protocol rather than a research experiment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always prioritize the information provided in the manufacturer's Safety Data Sheet (SDS) and adhere to all applicable safety regulations in your institution and region.
References
Essential Safety and Handling Precautions for M-5MPEP
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for M-5MPEP is not publicly available. The following guidance is based on general best practices for handling potentially hazardous research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound is a research chemical and a metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist. While the full toxicological properties of this compound have not been extensively documented, it is prudent to handle it with a high degree of caution to minimize potential exposure. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against potential exposure to hazardous materials. For a compound of unknown toxicity like this compound, a conservative approach to PPE is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard. | Protects against accidental splashes, aerosols, or solid particulates from coming into contact with the eyes and face. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection. | Prevents skin contact with the compound. The specific glove material should be selected based on the solvent used to dissolve this compound, if applicable. Check glove manufacturer's compatibility charts. |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be necessary for larger quantities or when there is a splash risk. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and the potential for aerosol generation. | Protects against the inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment. |
| Foot | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to disposal.
1. Hazard Assessment and Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a properly functioning chemical fume hood is available.
-
Locate the nearest safety shower and eyewash station.
2. Donning PPE:
-
Perform hand hygiene.
-
Don a laboratory coat.
-
Don a respirator, if required by your risk assessment. Ensure it is properly fit-tested.
-
Don eye and face protection.
-
Don gloves, ensuring they overlap the cuffs of the laboratory coat.
3. Experimental Work:
-
All handling of this compound powder and stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
4. Doffing PPE:
-
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Remove the laboratory coat, folding the contaminated exterior inward.
-
Remove eye and face protection.
-
Remove respirator, if worn.
-
Perform thorough hand hygiene.
5. Disposal Plan:
-
All disposable PPE (gloves, etc.) contaminated with this compound should be placed in a designated hazardous waste container.
-
Unused this compound and any contaminated materials (e.g., pipette tips, weighing paper) should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
